Sparsentan
Description
This compound is a dual antagonist of the endothelin type A receptor (ETAR) and the angiotensin II (Ang II) type 1 receptor (AT1R) with a similar affinity for both (9.3 nM for ETAR and 0.8 nM for AT1R). This compound is first in its class and orally active, and was created by merging the structural elements of [irbesartan], an AT1R antagonist, and biphenylsulfonamide, an ETAR antagonist. In February 2023, the use of this compound to reduce proteinuria in adults with primary immunoglobulin A nephropathy (IgAN) at risk of rapid disease progression was approved by the FDA under accelerated approval based on reduction of proteinuria. In September 2024, it was granted full approval for an expanded indication. This compound was initially developed for the treatment of hypertension; however, it has shown to be efficient in the reduction of proteinuria in patients with IgAN and focal segmental glomerulosclerosis (FSGS). Compared to [irbesartan], this compound reduces proteinuria to a greater extent. Furthermore, it is the first non-immunosuppressive therapy for the reduction of proteinuria in IgAN. The use of this compound may cause hepatotoxicity and embryo-fetal toxicity. On April 24, 2024, this compound was granted conditional marketing authorization by the European Commission for the treatment of adults with primary IgAN.
This compound is an Endothelin Receptor Antagonist and Angiotensin 2 Receptor Blocker. The mechanism of action of this compound is as an Endothelin Receptor Antagonist and Angiotensin 2 Type 1 Receptor Antagonist and Cytochrome P450 2B6 Inducer and Cytochrome P450 2C9 Inducer and Cytochrome P450 2C19 Inducer and P-Glycoprotein Inhibitor and Breast Cancer Resistance Protein Inhibitor.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2023 and is indicated for iga glomerulonephritis and has 2 investigational indications. This drug has a black box warning from the FDA.
a dual endothelin type A (ETA) and angiotensin II type 1 receptor antagonist
Properties
IUPAC Name |
2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(ethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N4O5S/c1-5-7-14-29-33-32(17-10-11-18-32)31(37)36(29)20-24-15-16-26(25(19-24)21-40-6-2)27-12-8-9-13-28(27)42(38,39)35-30-22(3)23(4)41-34-30/h8-9,12-13,15-16,19H,5-7,10-11,14,17-18,20-21H2,1-4H3,(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFHGDPIDHPWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=NOC(=C5C)C)COCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254740-64-2 | |
| Record name | Sparsentan [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254740642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sparsentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12548 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(ethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPARSENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9242RO5URM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sparsentan's Mechanism of Action in Podocyte Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sparsentan, a first-in-class dual endothelin type A (ETa) and angiotensin II type 1 (AT1) receptor antagonist, represents a significant advancement in the treatment of proteinuric kidney diseases.[1][2] Its unique mechanism of action directly targets key pathways implicated in podocyte injury, a central event in the pathogenesis of focal segmental glomerulosclerosis (FSGS) and IgA nephropathy (IgAN).[3][4][5] This technical guide provides an in-depth exploration of this compound's effects on podocytes at a molecular and cellular level, supported by quantitative data from pivotal clinical trials, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways.
Introduction: The Critical Role of Podocytes in Glomerular Filtration
Podocytes are highly specialized, terminally differentiated epithelial cells that form the outer layer of the glomerular filtration barrier (GFB). Their intricate foot processes and the intervening slit diaphragms are essential for preventing the leakage of albumin and other large proteins from the blood into the urine. Injury to podocytes, characterized by foot process effacement, apoptosis, and detachment from the glomerular basement membrane, leads to a breakdown of the GFB and the onset of proteinuria, a hallmark of chronic kidney disease.
Two key mediators of podocyte injury are endothelin-1 (ET-1) and angiotensin II (Ang II). Both peptides are potent vasoconstrictors and pro-inflammatory molecules that exert their detrimental effects through their respective receptors, ETaR and AT1R, which are expressed on podocytes.
Dual Receptor Blockade: The Core Mechanism of this compound
This compound is a single molecule designed to simultaneously block both ETa and AT1 receptors. This dual antagonism provides a multi-faceted approach to protecting podocytes from injury.
Attenuation of Endothelin-1-Mediated Podocyte Damage
ET-1, acting through the ETa receptor, contributes to podocyte injury via several mechanisms:
-
Cytoskeletal Disruption: ET-1 promotes the disorganization of the actin cytoskeleton in podocytes, leading to foot process effacement.
-
Pro-inflammatory and Pro-fibrotic Signaling: ET-1 stimulates the production of inflammatory cytokines and profibrotic factors, contributing to glomerular inflammation and scarring.
-
Increased Calcium Influx: ET-1 can induce an increase in intracellular calcium in podocytes, a key trigger for apoptosis and cellular dysfunction.
By blocking the ETa receptor, this compound mitigates these harmful effects, helping to preserve podocyte structure and function.
Inhibition of Angiotensin II-Induced Podocyte Injury
Ang II, via the AT1 receptor, is a well-established driver of podocyte damage through multiple pathways:
-
Increased Oxidative Stress: Ang II stimulates the production of reactive oxygen species (ROS) in podocytes, leading to cellular damage.
-
Downregulation of Slit Diaphragm Proteins: Ang II can decrease the expression of essential slit diaphragm proteins like nephrin and podocin, compromising the integrity of the GFB.
-
Activation of Pro-apoptotic Pathways: Ang II promotes podocyte apoptosis through various signaling cascades.
This compound's blockade of the AT1 receptor directly counteracts these injurious processes, contributing to its podocyte-protective effects.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound in mitigating podocyte injury and reducing proteinuria has been demonstrated in both preclinical models and major clinical trials.
Preclinical Data in a Mouse Model of FSGS
A study utilizing a mouse model of FSGS provided quantitative insights into this compound's effects on glomerular hemodynamics and podocyte function.
| Parameter | Control (FSGS) | This compound-treated (FSGS) | Losartan-treated (FSGS) |
| Podocyte Calcium Influx (agonist-induced) | High | Attenuated | Attenuated |
| Afferent Arteriole Diameter | Decreased | Increased | No significant change |
| Efferent Arteriole Diameter | Decreased | Increased | No significant change |
| Single-Nephron GFR | Decreased | Preserved | No significant change |
| Proteinuria | High | Reduced | Reduced |
| Podocyte Number | Decreased | Preserved | Less effective than this compound |
Table 1: Summary of preclinical data on this compound's effects in a mouse model of FSGS. Data adapted from studies demonstrating improved glomerular hemodynamics and podocyte function with this compound treatment.
Clinical Trial Data: The PROTECT and DUPLEX Studies
Two pivotal Phase 3 clinical trials, PROTECT (in IgAN) and DUPLEX (in FSGS), have provided robust clinical evidence for this compound's efficacy.
| Trial | Parameter | This compound | Irbesartan |
| PROTECT (IgAN) | Mean Reduction in Proteinuria (Week 36) | -49.8% | -15.1% |
| Mean Reduction in UPCR (Week 110) | -42.8% | -4.4% | |
| Complete Remission of Proteinuria | 21% | 8% | |
| Partial Remission of Proteinuria | 70% | 40% | |
| DUPLEX (FSGS) | Mean Reduction in UPCR (Week 108) | 50.0% | 32.3% |
| Partial Remission of Proteinuria | 37.5% | 22.6% | |
| Complete Remission of Proteinuria | 18.5% | 7.5% |
Table 2: Summary of key efficacy outcomes from the PROTECT and DUPLEX clinical trials. UPCR: Urine Protein-to-Creatinine Ratio. Data compiled from published results.
Key Signaling Pathways Modulated by this compound in Podocytes
This compound's dual receptor blockade interrupts several downstream signaling cascades that are central to podocyte injury.
The TRPC6-Calcineurin-NFAT Pathway
Ang II has been shown to upregulate the expression of Transient Receptor Potential Cation Channel 6 (TRPC6) in podocytes. Increased TRPC6 expression and activity lead to excessive calcium influx, which in turn activates the calmodulin-dependent phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation to the nucleus where it promotes the transcription of genes involved in podocyte injury.
The β-Catenin and NF-κB Signaling Pathways
Both ET-1 and Ang II can activate the β-catenin and Nuclear Factor-kappa B (NF-κB) signaling pathways in podocytes. Activation of β-catenin has been linked to the downregulation of nephrin and podocin. NF-κB activation promotes the expression of pro-inflammatory and pro-apoptotic genes.
References
- 1. Three-dimensional electron microscopy reveals the evolution of glomerular barrier injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Autonomous Calcium Signaling in Human and Zebrafish Podocytes Controls Kidney Filtration Barrier Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intravital imaging of podocyte calcium in glomerular injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Microscopic Techniques for Podocyte Research - PMC [pmc.ncbi.nlm.nih.gov]
Sparsentan's Dual Endothelin and Angiotensin Receptor Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of sparsentan, a first-in-class dual endothelin A (ETA) and angiotensin II type 1 (AT1) receptor antagonist. The document details the preclinical and clinical data supporting its efficacy, outlines the experimental protocols used in its characterization, and visualizes the key signaling pathways and experimental workflows.
Introduction: The Rationale for Dual Receptor Blockade
Chronic kidney diseases, such as Immunoglobulin A Nephropathy (IgAN) and Focal Segmental Glomerulosclerosis (FSGS), are characterized by progressive loss of kidney function, often driven by proteinuria. Two key signaling pathways implicated in the pathophysiology of these diseases are mediated by endothelin-1 (ET-1) and angiotensin II (Ang II).[1][2] Both are potent vasoconstrictors that contribute to intraglomerular hypertension, inflammation, and fibrosis.[1] this compound was developed as a single molecule to simultaneously antagonize the ETA and AT1 receptors, offering a potentially more comprehensive therapeutic approach than targeting either pathway alone.[3]
Mechanism of Action: Dual Antagonism of ETA and AT1 Receptors
This compound is a selective dual endothelin angiotensin receptor antagonist (DEARA).[3] Its chemical structure is a composite of an AT1 receptor blocker and an ETA receptor antagonist. This unique design allows it to bind to and inhibit both the ETA and AT1 receptors with high affinity.
Binding Affinity and Receptor Occupancy
Preclinical studies have demonstrated this compound's high affinity for both human ETA and AT1 receptors, with significantly lower affinity for the endothelin B (ETB) and angiotensin II type 2 (AT2) receptors. Radioligand binding assays have been employed to determine the inhibitory constant (Ki) of this compound for these receptors.
Table 1: this compound Receptor Binding Affinity (Ki)
| Receptor | Ki (nM) |
| Human AT1 | 0.8 |
| Human ETA | 9.3 |
| Human AT2 | >10,000 |
| Human ETB | >10,000 |
Data sourced from preclinical studies.
Pharmacokinetic modeling from clinical trial data has been used to estimate the in vivo receptor occupancy of this compound. These models predict that at therapeutic doses, this compound achieves high and sustained occupancy of both AT1 and ETA receptors over a 24-hour period.
Table 2: Estimated Receptor Occupancy of this compound (400 mg) in a 24-hour Period
| Receptor | Estimated Occupancy |
| AT1 | >95% |
| ETA | >60% and <90% |
| ETB | <2% |
Data based on population pharmacokinetic model prediction for a patient with IgAN in the PROTECT study.
Caption: this compound's dual antagonism of AT1 and ETA receptors.
Preclinical Evidence
In Vitro Studies
Cell-based assays have been instrumental in elucidating the functional consequences of this compound's dual receptor blockade. These studies have typically utilized cells relevant to kidney pathophysiology, such as mesangial cells and podocytes.
In Vivo Animal Models
The efficacy of this compound has been evaluated in various rodent models of chronic kidney disease that mimic human IgAN and FSGS. These studies have consistently demonstrated the superiority of dual ETA/AT1 receptor antagonism over single-receptor blockade in reducing proteinuria and preserving kidney structure.
In a mouse model of IgA nephropathy, oral administration of this compound (60 or 120 mg/kg daily) significantly attenuated glomerular hypercellularity induced by engineered IgA1-IgG immune complexes. Furthermore, transcriptome analysis of the kidneys from these mice revealed that this compound markedly reduced the upregulation of key inflammatory and proliferative genes and pathways, including complement genes, integrin components, and members of the mitogen-activated protein kinase (MAPK) family.
Another study in the gddY mouse model of IgA nephropathy showed that this compound lowered the albumin-creatinine ratio more rapidly and to a greater extent than losartan. This compound also provided superior protection against the development of glomerulosclerosis, podocyte injury, and loss of the glomerular glycocalyx compared to losartan.
Table 3: Quantitative Preclinical Efficacy of this compound in a Mouse Model of IgA Nephropathy
| Parameter | Vehicle | This compound (60 mg/kg) | This compound (120 mg/kg) |
| Glomerular Hypercellularity (nuclei/glomerulus) | 35.2 ± 1.5 | 28.9 ± 1.1 | 27.6 ± 0.9 |
| Relative mRNA Expression of C3 | 2.5-fold increase | Attenuated | Attenuated |
| Relative mRNA Expression of Itgb2 | 2.0-fold increase | Attenuated | Attenuated |
*p < 0.05 vs. vehicle. Data adapted from studies in a mouse model of IgAN.
Clinical Development and Efficacy
This compound has undergone rigorous clinical evaluation in two pivotal Phase 3 clinical trials: the PROTECT study in patients with IgA nephropathy and the DUPLEX study in patients with FSGS.
PROTECT Study (IgA Nephropathy)
The PROTECT study was a global, randomized, double-blind, active-controlled trial that enrolled 404 adult patients with IgAN and persistent proteinuria despite maximized ACE inhibitor or ARB therapy. Patients were randomized to receive either this compound or irbesartan.
Table 4: Baseline Characteristics of the PROTECT Study Population
| Characteristic | This compound (n=202) | Irbesartan (n=202) |
| Mean Age (years) | 45.8 | 46.2 |
| Male (%) | 70.8 | 70.3 |
| Mean eGFR (mL/min/1.73 m²) | 57.6 | 56.8 |
| Median Urine Protein-to-Creatinine Ratio (g/g) | 1.8 | 1.8 |
Data from the PROTECT study.
Table 5: Key Efficacy Endpoints from the PROTECT Study
| Endpoint | This compound | Irbesartan | Relative Reduction (95% CI) | p-value |
| Change in UPCR from Baseline at Week 36 (%) | -49.8 | -15.1 | 41% (29-51) | <0.0001 |
| eGFR Total Slope (Day 1 to Week 110) (mL/min/1.73 m²/year) | -2.9 | -3.9 | 1.0 (-0.03 to 1.94) | 0.058 |
| eGFR Chronic Slope (Week 6 to Week 110) (mL/min/1.73 m²/year) | -2.1 | -3.0 | 0.9 (-0.1 to 1.9) | 0.09 |
| Absolute Change in eGFR from Baseline to Week 110 (mL/min/1.73 m²) | -5.8 | -9.5 | 3.7 (1.5 to 6.0) | N/A |
UPCR: Urine Protein-to-Creatinine Ratio; eGFR: estimated Glomerular Filtration Rate. Data from the PROTECT study.
DUPLEX Study (Focal Segmental Glomerulosclerosis)
The DUPLEX study was a global, randomized, double-blind, active-controlled trial that enrolled 371 patients with FSGS. Patients were randomized to receive either this compound or irbesartan.
Table 6: Baseline Characteristics of the DUPLEX Study Population
| Characteristic | This compound (n=184) | Irbesartan (n=187) |
| Mean Age (years) | 42.1 | 42.0 |
| Male (%) | 54.9 | 53.5 |
| Mean eGFR (mL/min/1.73 m²) | 63.8 | 63.7 |
| Median Urine Protein-to-Creatinine Ratio (g/g) | 3.1 | 3.0 |
Data from the DUPLEX study.
Table 7: Key Efficacy Endpoints from the DUPLEX Study
| Endpoint | This compound | Irbesartan | Difference (95% CI) | p-value |
| eGFR Total Slope (Day 1 to Week 108) (mL/min/1.73 m²/year) | -5.4 | -5.7 | 0.3 (-1.74 to 2.41) | 0.7491 |
| eGFR Chronic Slope (Week 6 to Week 108) (mL/min/1.73 m²/year) | -4.8 | -5.7 | 0.9 (-1.27 to 3.04) | 0.4203 |
| FSGS Partial Remission Endpoint (FPRE) at Week 36 (%) * | 42.0 | 26.0 | 16.0 | 0.0094 |
| Mean Reduction in Proteinuria from Baseline at Week 108 (%) | 50 | 32 | 18 | N/A |
*FPRE defined as UPCR ≤1.5 g/g and a >40% reduction in UPCR from baseline. Data from the DUPLEX study.
Experimental Protocols
Radioligand Binding Assay for ETA and AT1 Receptors
This protocol describes a general method for determining the binding affinity of a test compound (e.g., this compound) to ETA and AT1 receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing human ETA or AT1 receptors
-
Radioligand (e.g., [¹²⁵I]-ET-1 for ETA, [¹²⁵I]-Sar¹,Ile⁸-Ang II for AT1)
-
Test compound (this compound) at various concentrations
-
Non-specific binding control (e.g., a high concentration of unlabeled ligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki can then be calculated using the Cheng-Prusoff equation.
In Vivo Efficacy Study in a Rodent Model of Proteinuric Kidney Disease
This protocol outlines a general workflow for assessing the anti-proteinuric efficacy of a test compound in a rodent model of IgA nephropathy or FSGS.
Caption: Experimental workflow for in vivo efficacy testing.
Signaling Pathways
The nephroprotective effects of this compound are mediated by the inhibition of downstream signaling cascades activated by ET-1 and Ang II in key glomerular cells.
ETA and AT1 Receptor Signaling in Mesangial Cells
In mesangial cells, both ET-1 and Ang II, through their respective receptors, activate signaling pathways that lead to cell proliferation, extracellular matrix production, and inflammation, contributing to glomerulosclerosis.
Caption: ETA and AT1 receptor signaling in mesangial cells.
ETA and AT1 Receptor Signaling in Podocytes
In podocytes, activation of ETA and AT1 receptors leads to cytoskeletal rearrangement, foot process effacement, and apoptosis, which compromises the integrity of the glomerular filtration barrier and results in proteinuria.
Caption: ETA and AT1 receptor signaling in podocytes.
Conclusion
This compound's dual antagonism of ETA and AT1 receptors represents a targeted approach to address key pathogenic mechanisms in chronic kidney diseases. The comprehensive preclinical and clinical data demonstrate its potential to reduce proteinuria and preserve kidney function. The detailed understanding of its mechanism of action, supported by the experimental methodologies and signaling pathway analyses presented in this guide, provides a solid foundation for further research and clinical application in the field of nephrology.
References
- 1. PROTECT: Two-Year Findings in Patients with IgA Nephropathy - Travere Medical Affairs [medicalaffairs.travere.com]
- 2. This compound: the first and only non-immunosuppressive therapy for the reduction of proteinuria in IgA nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of protective actions of this compound in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Blockade of Sparsentan: A Deep Dive into its Pharmacodynamics in Attenuating Renal Fibrosis
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacodynamics of sparsentan, a novel dual-acting angiotensin II and endothelin-1 receptor antagonist, in preclinical models of renal fibrosis. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising therapeutic agent.
Executive Summary
Renal fibrosis, the final common pathway for most chronic kidney diseases (CKD), is characterized by the excessive accumulation of extracellular matrix, leading to organ scarring and functional decline. This compound, a first-in-class Dual Endothelin Angiotensin Receptor Antagonist (DEARA), simultaneously targets two key pathways implicated in the pathogenesis of renal fibrosis: the renin-angiotensin-aldosterone system (RAAS) and the endothelin system.[1][2][3][4] Preclinical evidence robustly demonstrates that this dual blockade confers significant nephroprotective effects, surpassing the efficacy of single-pathway inhibition.[4] this compound has been shown to ameliorate proteinuria, preserve podocyte integrity, and attenuate glomerulosclerosis and tubulointerstitial fibrosis across various animal models of kidney disease. This guide will explore the mechanistic underpinnings of these effects, presenting a consolidated view of its pharmacodynamic profile.
Mechanism of Action: A Two-Pronged Assault on Renal Fibrosis
This compound functions as a single molecule with high affinity for both the angiotensin II type 1 (AT1) receptor and the endothelin A (ETA) receptor. This dual antagonism is central to its therapeutic efficacy in kidney disease.
-
Angiotensin II (Ang II) Pathway: Ang II, a potent vasoconstrictor, contributes to kidney injury by increasing blood pressure, promoting inflammation, and stimulating fibrotic processes through its binding to the AT1 receptor.
-
Endothelin-1 (ET-1) Pathway: ET-1, another powerful vasoconstrictor, mediates renal cell injury, mesangial cell proliferation, and the development of renal fibrosis via the ETA receptor.
By concurrently blocking both of these critical pathways, this compound offers a more comprehensive approach to mitigating the drivers of renal fibrosis compared to agents that target only one system.
Preclinical Efficacy: Quantitative Data from Renal Fibrosis Models
This compound has demonstrated significant efficacy in various preclinical models that mimic human kidney diseases characterized by fibrosis. The following tables summarize the key quantitative findings from these studies.
gddY Mouse Model of IgA Nephropathy
The gddY mouse is a spontaneous model of IgA nephropathy (IgAN) that develops progressive glomerular injury.
| Parameter | Control (gddY) | This compound Treatment | Losartan Treatment | Outcome | Citation |
| Albumin-to-Creatinine Ratio (ACR) | Increased | More rapid and greater attenuation | Attenuated | This compound was superior in reducing albuminuria. | |
| Glomerulosclerosis | Progressive | Significantly attenuated | Less effective than this compound | This compound provided greater protection against glomerular scarring. | |
| Podocyte Number | Decreased | Preserved | Preserved, but to a lesser extent | This compound was more effective in preserving podocytes. | |
| Glomerular Glycocalyx | Damaged | Preserved | Less preservation than this compound | This compound offered superior protection of the endothelial surface layer. | |
| mRNA Expression (ET-1, ETA, AT1) | Upregulated | Prevented upregulation | Prevented upregulation | Both treatments were effective in downregulating these genes. |
Adriamycin (ADR)-Induced Nephropathy Model of FSGS
Adriamycin administration in rodents induces nephropathy that recapitulates features of human focal segmental glomerulosclerosis (FSGS), including podocyte injury and subsequent fibrosis.
| Parameter | Control (ADR) | This compound Treatment (20, 60, 180 mg/kg) | Outcome | Citation |
| Urine Protein-to-Creatinine Ratio (UPCR) | Elevated | Dose-dependent attenuation | This compound reduced proteinuria. | |
| Podocyte Number (p57+ nuclei/glomerular area) | Reduced | Dose-dependent preservation | This compound protected against podocyte loss. | |
| Glomerulosclerosis Score (GSS) | Increased | Dose-dependent reduction | This compound attenuated glomerular scarring. | |
| Glomerular Macrophage Infiltration (ED1+ area) | Increased | Dose-dependent reduction | This compound reduced glomerular inflammation. |
TRPC6 Transgenic Mouse Model of FSGS
Mice overexpressing the TRPC6 channel in podocytes develop a progressive glomerular disease resembling human FSGS.
| Parameter | Control (TRPC6-Tg) | This compound Treatment (120 mg/kg) | Losartan Treatment (10 mg/kg) | Outcome | Citation |
| Podocyte Number (p57+ cells) | 4.37 ± 0.56 | 12.46 ± 0.57 | Less effective than this compound | This compound significantly preserved podocyte number. | |
| Podocyte Number (WT1+ cells) | 7.02 ± 0.19 | 19.46 ± 0.35 | Less effective than this compound | This compound significantly preserved podocyte number. | |
| Glomerulosclerosis (AU) | 101.70 ± 7.15 | 47.17 ± 3.20 | Improved, but less than this compound | This compound markedly reduced glomerulosclerosis. | |
| Tissue Fibrosis (AU) | 86.23 ± 4.42 | 36.30 ± 1.77 | Improved, but less than this compound | This compound significantly reduced renal fibrosis. | |
| Urinary Albumin/Creatinine Ratio (ACR; normalized to baseline) | 2.52 ± 0.76 | 0.71 ± 0.04 | Not as effective as this compound | This compound markedly improved albuminuria. |
Experimental Protocols
The following sections provide detailed methodologies for the key animal models and analytical techniques cited in this guide.
Animal Models of Renal Fibrosis
-
Model: Grouped ddY (gddY) mice, which spontaneously develop IgAN.
-
Induction: No induction is necessary as the disease develops spontaneously.
-
Treatment Protocol: Four-week-old female gddY mice were administered this compound mixed with their chow (e.g., 900 ppm or 1800 ppm) or losartan in their drinking water for a duration of 8 or 16 weeks.
-
Key Assessments:
-
Albuminuria: Urine was collected at regular intervals to determine the albumin-to-creatinine ratio (ACR).
-
Histology: At the end of the treatment period, kidneys were harvested, fixed, and sectioned for histological analysis. Glomerulosclerosis was assessed on periodic acid-Schiff (PAS) stained sections.
-
Immunohistochemistry: Podocyte numbers were quantified by staining for Wilms' tumor-1 (WT-1), a podocyte nuclear marker. The glomerular glycocalyx was visualized using appropriate staining methods.
-
Gene Expression: Renal cortical tissue was used for RNA extraction and quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of ET-1, ETA receptor, AT1 receptor, and various inflammatory and fibrotic genes.
-
-
Model: Male Sprague Dawley rats or various mouse strains.
-
Induction: A single intravenous (IV) injection of adriamycin (doxorubicin) is administered to induce podocyte injury and subsequent glomerulosclerosis and interstitial fibrosis. The dose varies depending on the species and strain.
-
Treatment Protocol: Following disease induction, animals were treated daily via oral gavage with vehicle or this compound at various doses (e.g., 20, 60, or 180 mg/kg/day) for a specified period, such as 35 days.
-
Key Assessments:
-
Proteinuria: Urine was collected periodically to measure the urine protein-to-creatinine ratio (UPCR).
-
Histology and Immunohistochemistry: Kidneys were processed for light and electron microscopy. Glomerulosclerosis was scored on stained sections. Podocyte numbers were determined by staining for p57. Glomerular macrophage infiltration was assessed by staining for ED1 (CD68).
-
-
Model: Typically performed in mice or rats.
-
Induction: The left ureter is surgically ligated to induce complete obstruction, leading to rapid and progressive tubulointerstitial fibrosis in the obstructed kidney. The contralateral kidney serves as an internal control.
-
Treatment Protocol: Treatment with this compound or vehicle would typically commence at the time of or shortly after the UUO surgery and continue for the duration of the experiment (e.g., 7 to 14 days).
-
Key Assessments:
-
Histology: The obstructed kidneys are harvested, and sections are stained with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition, a hallmark of fibrosis.
-
Immunohistochemistry: Staining for alpha-smooth muscle actin (α-SMA) is used to identify activated myofibroblasts, key cells in the fibrotic process.
-
Gene and Protein Expression: Renal tissue is analyzed for the expression of profibrotic markers such as TGF-β1, collagen I, and fibronectin.
-
Quantification of Renal Fibrosis and Cellular Changes
-
Glomerulosclerosis Scoring: Glomerulosclerosis is typically assessed on PAS-stained kidney sections. The degree of sclerosis in each glomerulus is scored on a scale (e.g., 0-4), and an average glomerulosclerosis index is calculated for each animal. Alternatively, the percentage of the glomerular tuft area that is sclerotic can be quantified using image analysis software.
-
Interstitial Fibrosis Quantification: The extent of interstitial fibrosis can be quantified on Masson's trichrome or Sirius Red-stained sections by measuring the percentage of the cortical area that is positively stained for collagen using computer-assisted morphometry.
-
Podocyte Counting: Podocytes are identified by immunohistochemical staining for specific nuclear markers, most commonly WT-1 or p57. The number of positive nuclei per glomerular cross-section is counted, and this can be used to estimate the podocyte density or the total number of podocytes per glomerulus using stereological methods.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation in a renal fibrosis model.
Conclusion
The pharmacodynamic profile of this compound in preclinical models of renal fibrosis is characterized by a potent, dual-acting mechanism that effectively targets the convergent pathways of Angiotensin II and Endothelin-1. The quantitative data from various animal models consistently demonstrate its superiority over single-pathway antagonists in reducing proteinuria, preserving renal structure, and mitigating the cellular and molecular drivers of fibrosis. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for the scientific community engaged in the research and development of novel therapies for chronic kidney disease. This compound represents a significant advancement in the pursuit of more effective treatments to halt the progression of renal fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound improves glomerular hemodynamics, cell functions, and tissue repair in a mouse model of FSGS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is superior to losartan in the gddY mouse model of IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Sparsentan's Impact on Glomerular Hemodynamics: A Technical Overview from Early Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sparsentan, a first-in-class dual endothelin type A (ETA) and angiotensin II type 1 (AT1) receptor antagonist, has emerged as a promising therapeutic agent for proteinuric kidney diseases such as Focal Segmental Glomerulosclerosis (FSGS) and IgA Nephropathy.[1][2][3] Its mechanism of action directly targets key pathways that regulate glomerular hemodynamics, offering a multi-faceted approach to reducing proteinuria and preserving kidney function.[2][4] This technical guide synthesizes findings from early preclinical and clinical research to provide an in-depth understanding of this compound's effects on the intricate vascular dynamics within the glomerulus.
Core Mechanism of Action: Dual Receptor Blockade
This compound's therapeutic effect stems from its ability to simultaneously inhibit two potent vasoconstrictor and pro-fibrotic pathways: the renin-angiotensin system (RAS) via AT1 receptor blockade and the endothelin system via ETA receptor blockade.
-
Angiotensin II (Ang II): A key effector of the RAS, Ang II preferentially constricts the efferent arteriole, increasing intraglomerular pressure and filtration fraction. It also promotes inflammation and fibrosis.
-
Endothelin-1 (ET-1): A powerful vasoconstrictor that acts on both afferent and efferent arterioles, ET-1 contributes to glomerular injury through hemodynamic and non-hemodynamic effects, including podocyte damage and mesangial cell proliferation.
By blocking both receptors, this compound is hypothesized to produce a more profound and beneficial effect on glomerular hemodynamics than blockade of either pathway alone.
Signaling Pathway of this compound's Action on Glomerular Hemodynamics
Caption: this compound's dual blockade of AT1 and ETA receptors leading to favorable glomerular hemodynamics.
Preclinical Evidence: Data from Animal Models
Early in vivo studies, primarily utilizing mouse models of FSGS, have provided direct visual and quantitative evidence of this compound's effects on glomerular microcirculation.
Quantitative Data from Preclinical Studies
| Parameter | Animal Model | Treatment Group | Baseline/Control | This compound | Losartan | Reference |
| Afferent Arteriole Diameter (μm) | Healthy Mice | - | 14.94 ± 0.43 | 20.23 ± 0.76 | No significant change | |
| FSGS Mice | - | 11.65 ± 0.57 | 17.92 ± 0.47 | - | ||
| Efferent Arteriole Diameter (μm) | Healthy Mice | - | 9.59 ± 0.64 | 12.30 ± 0.98 | No significant change | |
| FSGS Mice | - | 7.53 ± 0.69 | 10.39 ± 0.40 | - | ||
| Single-Nephron GFR (nL/min) | Healthy Mice | - | 4.57 ± 0.38 | 6.36 ± 0.50 | No significant change | |
| FSGS Mice | - | 3.11 ± 0.29 | 8.22 ± 0.48 | - |
These data illustrate that in both healthy and disease models, this compound treatment leads to a significant increase in both afferent and efferent arteriole diameters, contributing to an overall increase in single-nephron GFR. Notably, these effects were not observed or were of a smaller magnitude with losartan, an angiotensin receptor blocker (ARB) alone, underscoring the contribution of endothelin receptor blockade.
Experimental Protocols: Preclinical Assessment
The quantitative preclinical data were largely generated using intravital multiphoton microscopy, a powerful technique for visualizing and measuring dynamic processes in the kidneys of living animals.
Intravital Multiphoton Microscopy for Glomerular Hemodynamics
Objective: To measure single-nephron GFR (snGFR), afferent and efferent arteriole diameters, and glomerular blood flow in anesthetized mice.
Animal Preparation:
-
Mice are anesthetized, typically with isoflurane.
-
A catheter is inserted into a tail vein for the infusion of fluorescent dyes and drugs.
-
The mouse is placed on a heated stage to maintain body temperature.
-
A surgical procedure is performed to expose the kidney, and an abdominal imaging window may be implanted for longitudinal studies.
Imaging Procedure:
-
A multiphoton laser-scanning microscope is used for imaging.
-
To visualize blood plasma and measure vessel diameters, a high-molecular-weight fluorescent dextran (e.g., 500-kDa Texas red-dextran) is infused.
-
For snGFR measurement, a freely filtered fluorescent marker such as Lucifer Yellow or FITC-inulin is injected as a bolus.
-
Time-lapse images or line scans of superficial glomeruli and their associated proximal tubules are acquired to track the filtration of the fluorescent marker.
Data Analysis:
-
Arteriole Diameter: Z-stacks of glomeruli are acquired, and the afferent and efferent arterioles are identified by blood flow direction. The vessels are then three-dimensionally reconstructed, and the mean diameter is calculated using imaging software.
-
Single-Nephron GFR: The fluorescence intensity of the filtered marker is measured over time as it passes through the proximal tubule. The snGFR is calculated based on the transit time of the fluorescent bolus through a defined segment of the tubule and the tubular volume.
Caption: Workflow for assessing glomerular hemodynamics using intravital multiphoton microscopy.
Early Clinical Research Findings
Early-phase clinical trials in patients with FSGS (DUET study) and IgA Nephropathy (PROTECT study) have primarily focused on proteinuria reduction and changes in estimated GFR (eGFR) as key outcomes. While direct measurement of glomerular hemodynamics is less common in these larger trials, the observed clinical benefits are consistent with the mechanisms elucidated in preclinical studies.
Summary of Relevant Clinical Trial Data
| Trial | Disease | Comparator | Key Hemodynamic-Related Findings | Reference |
| DUET (Phase 2) | FSGS | Irbesartan | - this compound led to a significantly greater reduction in proteinuria compared to irbesartan. - Blood pressure was reduced with this compound. - eGFR remained stable in both groups over the 8-week treatment period. | |
| PROTECT (Phase 3) | IgA Nephropathy | Irbesartan | - this compound demonstrated a rapid and sustained reduction in proteinuria compared to irbesartan. - The decline in eGFR was slower in the this compound group over a two-year period. |
The significant reduction in proteinuria observed in these trials is a strong indicator of improved glomerular hemodynamics, specifically a reduction in intraglomerular pressure. The stabilization or slower decline of eGFR further supports the nephroprotective effects of this compound.
Experimental Protocols: Clinical Assessment
In clinical trials, renal hemodynamics are typically assessed using less invasive methods than those employed in preclinical animal studies.
Measurement of GFR and Renal Plasma Flow in Humans
-
Estimated GFR (eGFR): Routinely calculated from serum creatinine levels using equations such as the CKD-EPI formula. This was the primary method for monitoring kidney function in the DUET and PROTECT trials.
-
Measured GFR (mGFR): Considered the gold standard, mGFR is determined by the clearance of an exogenous filtration marker like inulin or iohexol. This involves either continuous infusion and timed urine collection or plasma clearance after a bolus injection.
-
Renal Plasma Flow (RPF): Can be measured by the clearance of para-aminohippurate (PAH), which is both filtered and secreted by the kidneys.
While detailed protocols for direct hemodynamic measurements in the this compound clinical trials are not extensively published, the significant and sustained reductions in proteinuria provide strong clinical evidence for the favorable modulation of glomerular hemodynamics.
Conclusion
Early research on this compound provides compelling evidence for its beneficial effects on glomerular hemodynamics. Preclinical studies using advanced imaging techniques have demonstrated that dual blockade of endothelin and angiotensin II receptors leads to vasodilation of both afferent and efferent arterioles, resulting in increased single-nephron GFR. These mechanistic findings are supported by early clinical trial data showing significant reductions in proteinuria and preservation of kidney function in patients with FSGS and IgA Nephropathy. The data presented in this guide underscore the potential of this compound as a targeted therapy for proteinuric kidney diseases, with a clear and quantifiable impact on the underlying pathophysiology of glomerular hypertension and hyperfiltration. Further research will continue to elucidate the full spectrum of this compound's renal-protective mechanisms.
References
Preclinical Evidence for Sparsentan in Alport Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of Sparsentan in Alport syndrome. The data and methodologies presented are drawn from key peer-reviewed studies, offering a comprehensive resource for understanding the scientific foundation for this compound's development in this indication.
Core Findings in a Preclinical Model of Autosomal Recessive Alport Syndrome
This compound, a dual endothelin type-A (ETaR) and angiotensin II type 1 (AT1R) receptor antagonist, has demonstrated significant efficacy in a well-established mouse model of autosomal recessive Alport syndrome (Col4a3 knockout mice). Preclinical studies reveal that this compound confers substantial renal and auditory protection, surpassing the effects of angiotensin receptor blockade alone.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal preclinical study investigating this compound in Alport syndrome mice. The study involved both early intervention (prophylactic) and late intervention (therapeutic) treatment paradigms.
Table 1: Effects of Early this compound Intervention on Renal Function and Survival
| Parameter | Wild-Type + Vehicle | Alport + Vehicle | Alport + this compound | Alport + Losartan |
| Median Lifespan (days) | N/A | 67.5 | 118.0 | 98.0 |
| Proteinuria (Urine Albumin-to-Creatinine Ratio, mg/g) at 7 weeks | < 50 | ~20,000 | ~1,000 | ~5,000 |
| Glomerulosclerosis (% of sclerotic glomeruli) at 7 weeks | 0 | ~40 | ~10 | ~25 |
| Tubulointerstitial Fibrosis (% of fibrotic area) at 7 weeks | < 1 | ~12 | ~2 | ~6 |
| Glomerular Filtration Rate (GFR) Decline | Stable | Progressive Decline | Significantly Delayed Decline** | Delayed Decline |
*Data are approximated from graphical representations in the source literature. *p < 0.01 vs. Alport + Vehicle.
Table 2: Effects of Late this compound Intervention on Renal Function and Survival
| Parameter | Alport + Vehicle | Alport + this compound |
| Median Lifespan (days) from start of treatment at 4 weeks | 28.5 | 79.0 |
| Proteinuria (Urine Albumin-to-Creatinine Ratio, mg/g) at 7 weeks | ~20,000 | ~5,000 |
| Glomerulosclerosis (% of sclerotic glomeruli) at 7 weeks | ~40 | ~20** |
*Data are approximated from graphical representations in the source literature. *p < 0.01 vs. Alport + Vehicle.
Experimental Protocols
Animal Model
The primary animal model utilized was the Col4a3 knockout mouse, a well-validated model of autosomal recessive Alport syndrome. These mice exhibit a progressive renal phenotype that closely mimics human Alport syndrome, including proteinuria, glomerulosclerosis, tubulointerstitial fibrosis, and a shortened lifespan.[1]
Drug Administration
-
This compound: Administered orally at a dose of 120 mg/kg/day.[1]
-
Losartan: Administered orally at a dose of 40 mg/kg/day.
-
Vehicle: The control group received a corresponding volume of the vehicle used to dissolve the drugs.
Experimental Design
Two primary intervention strategies were employed:
-
Early Intervention (Prophylactic): Treatment was initiated at 3 weeks of age, prior to the onset of significant proteinuria, and continued until the study endpoint.
-
Late Intervention (Therapeutic): Treatment was initiated at 4-5 weeks of age, after the establishment of proteinuria, to assess the ability of this compound to slow disease progression.
Key Experimental Methodologies
-
Proteinuria Assessment: Urine albumin and creatinine levels were measured using commercially available ELISA and colorimetric assays, respectively. The urine albumin-to-creatinine ratio (UACR) was calculated to normalize for variations in urine concentration.
-
Glomerulosclerosis and Tubulointerstitial Fibrosis Quantification: Kidney sections were stained with periodic acid-Schiff (PAS) and Masson's trichrome to visualize glomerulosclerosis and interstitial fibrosis, respectively. The extent of sclerosis and fibrosis was quantified using image analysis software on digital photomicrographs.
-
Glomerular Filtration Rate (GFR) Measurement: GFR was assessed by measuring the clearance of fluorescein isothiocyanate (FITC)-sinistrin using a transdermal device. This non-invasive method allows for repeated GFR measurements in the same animal over time.[2]
-
Gene Expression Analysis: RNA was isolated from kidney cortex and glomeruli, and the expression of profibrotic and proinflammatory genes was quantified using real-time quantitative polymerase chain reaction (RT-qPCR) or microarray analysis.[1]
-
Auditory Function Assessment: Auditory brainstem response (ABR) testing was used to measure hearing thresholds in response to sound stimuli.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Alport Syndrome
Caption: this compound's dual antagonism of AT1R and ETaR inhibits downstream profibrotic and proinflammatory signaling, reducing key pathologies in Alport syndrome.
Experimental Workflow for Preclinical Efficacy Testing
Caption: Preclinical workflow for evaluating this compound in Alport syndrome mice, including early and late intervention arms and key outcome measures.
Conclusion
The preclinical data provide a strong rationale for the clinical development of this compound in Alport syndrome. In a relevant animal model, this compound demonstrated superior efficacy in preserving renal function, reducing renal histopathology, and extending lifespan compared to an angiotensin receptor blocker alone. These benefits were observed in both prophylactic and therapeutic settings, suggesting that this compound has the potential to modify the course of Alport syndrome. The dual antagonism of the endothelin and angiotensin pathways appears to be a key mechanism driving these protective effects. Further clinical investigation is warranted to translate these promising preclinical findings to patients with Alport syndrome.
References
- 1. Dual inhibition of the endothelin and angiotensin receptor ameliorates renal and inner ear pathologies in Alport mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of protective actions of this compound in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Sparsentan's Anti-Inflammatory Properties: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sparsentan, a first-in-class dual endothelin type A (ETA) and angiotensin II type 1 (AT1) receptor antagonist, has emerged as a promising therapeutic agent for chronic kidney diseases, notably IgA nephropathy (IgAN) and focal segmental glomerulosclerosis (FSGS). Beyond its well-established effects on proteinuria, a growing body of evidence highlights the significant anti-inflammatory properties of this compound. This technical guide synthesizes the current understanding of this compound's anti-inflammatory mechanisms, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Introduction
Chronic kidney diseases are often characterized by a perpetual cycle of inflammation and fibrosis, leading to progressive loss of renal function. Two key mediators in this process are endothelin-1 (ET-1) and angiotensin II (Ang II), which exert their pro-inflammatory and pro-fibrotic effects through the ETA and AT1 receptors, respectively. This compound's unique dual antagonism of these receptors offers a targeted approach to disrupt these pathological processes. This document provides an in-depth exploration of the anti-inflammatory actions of this compound, supported by robust scientific evidence.
Mechanism of Action: Dual Receptor Blockade
This compound's primary mechanism of action is the simultaneous inhibition of the ETA and AT1 receptors.[1][2][3] This dual blockade is crucial as both ET-1 and Ang II pathways are known to independently and synergistically promote inflammation within the kidney.[4] By blocking these receptors, this compound effectively mitigates the downstream signaling cascades that lead to the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, thereby reducing renal inflammation and subsequent tissue damage.[5]
Preclinical Evidence of Anti-Inflammatory Effects
In vivo and in vitro preclinical models have provided substantial evidence for the anti-inflammatory properties of this compound.
Animal Models of IgA Nephropathy
Studies utilizing mouse models of IgA nephropathy have demonstrated this compound's ability to attenuate key inflammatory processes.
-
Engineered Immune Complex (EIC) Mouse Model: In a model where glomerular injury is induced by injecting engineered human IgA1-IgG immune complexes, this compound treatment significantly reduced glomerular hypercellularity and the proliferation of mesangial cells, as measured by Ki-67 staining. Furthermore, RNA sequencing of kidney tissue from these mice revealed that this compound markedly attenuated the upregulation of key inflammatory and proliferative genes and pathways.
-
gddY Mouse Model: In the gddY mouse model, which spontaneously develops an IgAN-like disease, this compound was shown to be superior to the AT1 receptor antagonist losartan in reducing albuminuria. This effect was observed to be independent of blood pressure reduction, suggesting a direct anti-inflammatory and nephroprotective role beyond its hemodynamic effects. This compound treatment also significantly attenuated the development of glomerulosclerosis compared to losartan (p<0.001).
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative findings from preclinical investigations into this compound's anti-inflammatory effects.
| Parameter | Model | Treatment | Outcome | p-value | Reference |
| Glomerular Hypercellularity | EIC Mouse Model | This compound (60 or 120 mg/kg) vs. Vehicle | Significant prevention of EIC-induced pathological changes | p < 0.0001 | |
| Mesangial Cell Proliferation (Ki-67) | EIC Mouse Model | This compound (60 or 120 mg/kg) vs. Vehicle | Significant prevention of EIC-induced increase in proliferating cells | p < 0.0001 | |
| Albumin-Creatinine Ratio (ACR) | gddY Mouse Model | This compound vs. Losartan | More rapid and greater reduction in ACR with this compound | p < 0.0001 | |
| Glomerulosclerosis | gddY Mouse Model | This compound vs. Losartan | Significant attenuation of glomerulosclerosis with this compound | p < 0.001 | |
| Podocyte Loss | gddY Mouse Model | This compound vs. Losartan | Significant prevention of podocyte loss with both, greater preservation with this compound | p < 0.01 (this compound), p < 0.05 (Losartan) | |
| Glomerular Glycocalyx Preservation | gddY Mouse Model | This compound vs. Losartan | Significant preservation of glycocalyx with this compound | p < 0.001 | |
| Inflammatory Gene Upregulation (e.g., ET-1, ETAR, AT1R) | gddY Mouse Model | This compound and Losartan vs. Control | Significant attenuation of increased mRNA expression | p < 0.05 |
Clinical Evidence of Anti-Inflammatory Effects
Clinical trials have provided compelling evidence of this compound's efficacy in reducing proteinuria, a key surrogate marker for renal inflammation and damage.
The PROTECT Study (IgA Nephropathy)
The Phase 3 PROTECT trial evaluated the efficacy and safety of this compound compared to irbesartan in adults with IgAN.
-
Proteinuria Reduction: At the 36-week interim analysis, patients treated with this compound experienced a mean reduction in urine protein-to-creatinine ratio (UPCR) of 49.8% from baseline, compared to a 15.1% reduction in the irbesartan group (p<0.0001). These significant reductions in proteinuria were sustained over the two-year follow-up period.
The DUET Study (Focal Segmental Glomerulosclerosis)
The Phase 2 DUET study assessed this compound in patients with FSGS.
-
Proteinuria Reduction: After 8 weeks of treatment, this compound-treated patients (all doses pooled) showed a 45% reduction in UPCR from baseline, compared to a 19% reduction in the irbesartan group (p=0.006).
The SPARTAN Study (IgA Nephropathy)
The SPARTAN trial investigated this compound as a first-line treatment for newly diagnosed IgAN.
-
Inflammatory Biomarker Reduction: Interim results from the SPARTAN trial demonstrated that this compound treatment led to a rapid and sustained reduction in the urinary inflammatory biomarker soluble CD163 (sCD163) of approximately 50% over 24 weeks. This provides direct evidence of this compound's anti-inflammatory effect in humans. Proteinuria was also reduced by approximately 70% over the same period.
Quantitative Data from Clinical Trials
| Parameter | Trial | Comparison | Outcome | p-value | Reference |
| UPCR Reduction (36 weeks) | PROTECT (IgAN) | This compound vs. Irbesartan | 49.8% reduction vs. 15.1% reduction | p < 0.0001 | |
| UPCR Reduction (8 weeks) | DUET (FSGS) | This compound vs. Irbesartan | 45% reduction vs. 19% reduction | p = 0.006 | |
| Urinary sCD163 Reduction (24 weeks) | SPARTAN (IgAN) | This compound | ~50% reduction from baseline | Not provided | |
| Proteinuria Reduction (24 weeks) | SPARTAN (IgAN) | This compound | ~70% reduction from baseline | Not provided |
Signaling Pathways Modulated by this compound
This compound's anti-inflammatory effects are mediated through the inhibition of key intracellular signaling pathways activated by ET-1 and Ang II. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.
NF-κB Signaling Pathway
Both ETA and AT1 receptor activation can trigger the canonical NF-κB pathway, leading to the transcription of numerous pro-inflammatory genes. This compound's dual blockade prevents the activation of this crucial inflammatory transcription factor.
MAP Kinase Signaling Pathway
The MAPK signaling cascade, including ERK, JNK, and p38, is another critical pathway activated by both ET-1 and Ang II, leading to cellular proliferation, inflammation, and fibrosis. This compound's blockade of the upstream receptors dampens the activation of this pro-inflammatory cascade.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory properties of this compound.
IgA Nephropathy Mouse Models
-
Engineered Immune Complex (EIC) Model:
-
Immune Complex Formation: Engineered immune complexes are formed in vitro by incubating human galactose-deficient IgA1 (Gd-IgA1) with a recombinant human IgG autoantibody specific for Gd-IgA1.
-
Induction of Nephropathy: Nude mice are intravenously injected with the pre-formed EICs to induce glomerular injury mimicking human IgAN.
-
This compound Administration: this compound is administered daily by oral gavage at specified doses (e.g., 60 or 120 mg/kg) for the duration of the study.
-
Assessment: Kidneys are harvested for histopathological analysis (e.g., H&E staining for cellularity) and molecular analysis (e.g., RNA sequencing).
-
-
gddY Mouse Model:
-
Animal Model: gddY mice, which spontaneously develop IgAN, are used.
-
Treatment: this compound is mixed with the chow at specified concentrations, or losartan is administered in the drinking water, starting at a young age (e.g., 4 weeks) and continuing for a defined period (e.g., until 12 or 20 weeks of age).
-
Assessment: Urine is collected to measure the albumin-to-creatinine ratio. Kidneys are harvested for histological analysis to assess glomerulosclerosis, podocyte number, and glycocalyx integrity.
-
RNA Sequencing of Kidney Tissue
-
RNA Extraction: Total RNA is isolated from kidney tissue samples using a suitable method, such as TRIzol reagent, followed by purification.
-
Library Preparation: RNA quality is assessed, and sequencing libraries are prepared using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).
-
Sequencing: The libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are processed, aligned to a reference genome, and differential gene expression analysis is performed to identify genes and pathways affected by this compound treatment.
Ki-67 Immunohistochemistry
-
Tissue Preparation: Paraffin-embedded kidney sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide, and non-specific binding is blocked with a blocking serum.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against Ki-67.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to visualize the Ki-67 positive cells.
-
Quantification: The number of Ki-67 positive cells per glomerulus is counted to assess cell proliferation.
Urinary Soluble CD163 (sCD163) ELISA
-
Sample Preparation: Urine samples are centrifuged to remove cellular debris.
-
ELISA Procedure: A commercial ELISA kit is used for the quantitative determination of sCD163. The general steps include:
-
Coating a microplate with a capture antibody specific for sCD163.
-
Adding urine samples and standards to the wells.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measuring the absorbance at a specific wavelength.
-
-
Data Analysis: A standard curve is generated from the standards, and the concentration of sCD163 in the urine samples is calculated and typically normalized to urinary creatinine concentration.
Conclusion
This compound's dual antagonism of the ETA and AT1 receptors provides a potent and targeted approach to mitigating renal inflammation. Preclinical and clinical data robustly support its anti-inflammatory properties, demonstrating its ability to reduce inflammatory cell infiltration, downregulate pro-inflammatory gene expression, and decrease levels of inflammatory biomarkers. The inhibition of the NF-κB and MAPK signaling pathways is central to these effects. This comprehensive anti-inflammatory profile, in addition to its established anti-proteinuric effects, positions this compound as a cornerstone therapy for the management of chronic kidney diseases characterized by inflammation and fibrosis. Further research into the nuanced molecular mechanisms and long-term anti-inflammatory benefits of this compound will continue to refine its clinical application and expand its therapeutic potential.
References
- 1. SPARTAN Trial Interim Results in Patients With IgAN | Docwire News [docwirenews.com]
- 2. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. DUET: A Phase 2 Study Evaluating the Efficacy and Safety of this compound in Patients with FSGS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. article.imrpress.com [article.imrpress.com]
Sparsentan: A Targeted Approach to Mitigating Mesangial Cell Proliferation in Glomerular Diseases
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Mesangial cell proliferation is a hallmark of progressive glomerular diseases, including IgA nephropathy (IgAN) and focal segmental glomerulosclerosis (FSGS), leading to glomerulosclerosis and a decline in renal function. Sparsentan, a first-in-class dual endothelin type A receptor (ETAR) and angiotensin II type 1 receptor (AT1R) antagonist, has emerged as a promising therapeutic agent. This technical guide provides a comprehensive overview of the mechanisms by which this compound mitigates mesangial cell proliferation. It consolidates preclinical and clinical data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the field of nephrology and drug development.
Introduction: The Pathogenic Role of Mesangial Cell Proliferation
The glomerulus, the primary filtration unit of the kidney, is a complex structure composed of endothelial cells, podocytes, and mesangial cells. Mesangial cells provide structural support to the glomerular capillaries, regulate glomerular filtration, and exhibit phagocytic activity. In response to various insults, such as immune complex deposition in IgAN or podocyte injury in FSGS, mesangial cells can undergo activation and proliferation.
This hypercellularity contributes to the overproduction of extracellular matrix (ECM) proteins, leading to mesangial expansion and ultimately glomerulosclerosis. Two key mediators implicated in this pathological process are endothelin-1 (ET-1) and angiotensin II (Ang II). Both are potent vasoconstrictors and have been shown to stimulate mesangial cell proliferation, inflammation, and fibrosis.[1][2]
This compound: A Dual-Action Antagonist
This compound is a single-molecule antagonist with high affinity for both the ETAR and the AT1R.[1][3] This dual blockade is designed to provide a more comprehensive and potent inhibition of the pathological signaling pathways driving glomerular diseases compared to single-receptor antagonists.[1] By simultaneously targeting both the endothelin and renin-angiotensin systems, this compound aims to reduce proteinuria, a key marker of kidney damage, and slow the progression of chronic kidney disease.
Quantitative Data on this compound's Anti-Proliferative Effects
Preclinical and clinical studies have demonstrated the efficacy of this compound in reducing markers of mesangial cell proliferation and glomerular injury.
Preclinical In Vivo Data
A study utilizing a mouse model of IgA nephropathy, where glomerular injury was induced by engineered IgA1-IgG immune complexes, provides direct evidence of this compound's anti-proliferative effects in vivo.
| Treatment Group | Parameter Measured | Result | Significance |
| Vehicle (Control) | Glomerular Cellularity | Increased | - |
| This compound (60 mg/kg) | Glomerular Cellularity | Significantly Reduced vs. Vehicle | p < 0.0001 |
| This compound (120 mg/kg) | Glomerular Cellularity | Significantly Reduced vs. Vehicle | p < 0.0001 |
| Vehicle (Control) | Ki-67 Positive Glomeruli (%) | Increased | - |
| This compound (60 mg/kg) | Ki-67 Positive Glomeruli (%) | Significantly Reduced vs. Vehicle | p < 0.0001 |
| This compound (120 mg/kg) | Ki-67 Positive Glomeruli (%) | Significantly Reduced vs. Vehicle | p < 0.0001 |
| Table 1: Effect of this compound on Glomerular Cellularity and Proliferation in a Mouse Model of IgA Nephropathy. |
Another study in a rat model of mesangial proliferative nephritis (anti-Thy1 model) showed that this compound dose-dependently attenuated the increase in mesangial cell proliferation, as measured by Ki-67 immunoreactivity.
| Treatment Group | Parameter Measured | Result |
| Control | Mesangial Cell Proliferation (Ki-67) | Baseline |
| Disease Model + Vehicle | Mesangial Cell Proliferation (Ki-67) | Increased |
| Disease Model + this compound | Mesangial Cell Proliferation (Ki-67) | Dose-dependent reduction |
| Table 2: Qualitative Summary of this compound's Effect on Mesangial Proliferation in an Anti-Thy1 Rat Model. |
Clinical Trial Data
The PROTECT clinical trial evaluated the efficacy of this compound in patients with IgA nephropathy. While the primary endpoint was proteinuria reduction, the significant improvement in this marker is indicative of a reduction in the underlying glomerular pathology, including mesangial cell proliferation.
| Treatment Group | Parameter Measured | Timepoint | Result | Significance |
| This compound (400 mg/day) | Change in Urine Protein-to-Creatinine Ratio from Baseline | Week 36 | -49.8% | p < 0.0001 (vs. Irbesartan) |
| Irbesartan (300 mg/day) | Change in Urine Protein-to-Creatinine Ratio from Baseline | Week 36 | -15.1% | - |
| Table 3: Proteinuria Reduction in the PROTECT Clinical Trial. |
Signaling Pathways in Mesangial Cell Proliferation and this compound's Intervention
ET-1 and Ang II, upon binding to their respective receptors (ETAR and AT1R) on mesangial cells, trigger a cascade of intracellular signaling events that culminate in cell proliferation. This compound's dual antagonism effectively blocks these initial triggers.
Key Proliferative Signaling Cascades
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Both ET-1 and Ang II are known to activate the ERK1/2 signaling cascade, a key pathway in cell proliferation. This activation can occur through G-protein coupled receptor (GPCR) mediated mechanisms, including the transactivation of the epidermal growth factor receptor (EGFR).
-
RhoA/Rho-Kinase (ROCK) Pathway: The RhoA/ROCK pathway is another critical mediator of mesangial cell proliferation and fibrosis stimulated by both ET-1 and Ang II. Activation of this pathway leads to cytoskeletal rearrangements and gene expression changes that promote cell growth.
This compound's Mechanism of a Action at the Cellular Level
By binding to and blocking both ETAR and AT1R, this compound prevents the activation of these downstream signaling pathways. This dual blockade is believed to be more effective than targeting either pathway alone due to the significant crosstalk between the endothelin and renin-angiotensin systems. Ang II can stimulate the production of ET-1, and both peptides can act synergistically to promote mesangial cell proliferation.
References
- 1. Mechanism of protective actions of this compound in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual angiotensin II and endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates glomerular hypercellularity and inflammatory-gene networks induced by IgA1-IgG immune complexes in a mouse model of IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Dual Antagonism: An In-depth Technical Guide to the Molecular Targets of Sparsentan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sparsentan is a first-in-class, single-molecule, dual-acting antagonist of the endothelin type A (ETA) and angiotensin II type 1 (AT1) receptors.[1][2][3] While its primary mechanism of action is the simultaneous blockade of these two key pathways in the pathogenesis of chronic kidney diseases, emerging evidence suggests a broader molecular impact.[2][4] This technical guide provides a comprehensive overview of the molecular targets of this compound beyond its primary receptors, detailing its effects on ion channels and downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's multifaceted mechanism of action.
I. Direct Molecular Targets Beyond ETA and AT1 Receptors
Recent electrophysiological studies have revealed that this compound directly interacts with and inhibits specific voltage-gated ion channels, an effect independent of its antagonism of ETA and AT1 receptors.
Voltage-Gated Sodium (Nav) Channels
This compound has been shown to inhibit the peak and late components of voltage-gated sodium currents (INa). This inhibition is concentration-dependent. The blockade of these channels may contribute to the overall pharmacological profile of this compound, although the clinical significance of this finding is yet to be fully elucidated.
Ether-à-go-go-Related Gene (erg)-Mediated Potassium (K+) Channels
In addition to its effects on sodium channels, this compound also inhibits the peak and late components of erg-mediated potassium currents (IK(erg)). This interaction is also concentration-dependent.
Quantitative Data on Ion Channel Inhibition
The following table summarizes the quantitative data on the inhibitory effects of this compound on voltage-gated ion channels.
| Target | Parameter | Value (µM) | Cell Type | Reference |
| Peak Voltage-Gated Sodium Current (INa) | IC50 | 15.04 | GH3 Cells | |
| Late Voltage-Gated Sodium Current (INa) | IC50 | 1.21 | GH3 Cells | |
| Slow Component of INa Inactivation | KD | 2.09 | GH3 Cells |
II. Downstream Cellular and Molecular Effects
This compound's dual antagonism of ETA and AT1 receptors initiates a cascade of downstream effects that contribute to its nephroprotective properties. These effects are observed in various renal cell types and involve the modulation of key signaling pathways implicated in inflammation, fibrosis, and cellular proliferation.
Podocyte Protection
This compound has demonstrated significant protective effects on podocytes, the specialized cells of the glomerulus that are crucial for maintaining the filtration barrier.
-
Inhibition of Calcium Influx: this compound attenuates the increase in intracellular calcium in podocytes, a known marker of podocyte injury.
-
Preservation of Podocyte Structure: In animal models of focal segmental glomerulosclerosis (FSGS), this compound treatment leads to the preservation of podocyte number and reduces foot process effacement.
Anti-proliferative Effects on Mesangial Cells
Glomerular hypercellularity, largely driven by the proliferation of mesangial cells, is a hallmark of IgA nephropathy. This compound has been shown to counter this pathological process.
-
Reduction of Glomerular Hypercellularity: In a mouse model of IgA nephropathy, oral administration of this compound at doses of 60 or 120 mg/kg daily significantly attenuated the EIC (engineered immune complex)-induced increase in glomerular cellularity.
-
Inhibition of Mesangial Cell Proliferation: this compound treatment prevented the EIC-induced increase in actively proliferating mesangial cells, as measured by Ki-67 staining.
Anti-inflammatory Effects
This compound modulates key inflammatory pathways that are activated in chronic kidney disease.
-
Downregulation of Pro-inflammatory Genes: In a mouse model of IgA nephropathy, this compound treatment markedly reduced the upregulation of key inflammatory and proliferative genes, including complement components, integrins, members of the MAP kinase family, and Fc receptor elements. The most significantly affected pathways included cytokine-mediated signaling and interferon signaling.
-
Modulation of NF-κB Signaling: The endothelin-1 receptor is strongly associated with the activation of the canonical NF-κB inflammatory pathway. By blocking this receptor, this compound is believed to attenuate NF-κB-mediated inflammation.
Anti-fibrotic Effects
The progression of chronic kidney disease is characterized by the excessive deposition of extracellular matrix, leading to fibrosis. This compound exhibits anti-fibrotic properties through its influence on key fibrotic pathways.
-
Modulation of the TGF-β Signaling Pathway: Endothelin-1 is known to increase the expression of transforming growth factor-β (TGF-β), a potent pro-fibrotic cytokine. By blocking the ETA receptor, this compound likely mitigates the downstream effects of TGF-β signaling, which are mediated by the Smad family of proteins and contribute to collagen synthesis.
-
Reduction of Glomerulosclerosis: In animal models of IgA nephropathy, this compound treatment protected the kidney from glomerulosclerosis to a greater extent than losartan.
Preservation of Glomerular Endothelial Glycocalyx
The endothelial glycocalyx is a crucial component of the glomerular filtration barrier. This compound has been shown to preserve the integrity of this structure. In a mouse model of IgA nephropathy, this compound treatment offered greater protection against glycocalyx loss compared to losartan.
III. Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: this compound's Anti-inflammatory and Anti-fibrotic Signaling Pathways.
References
- 1. med.emory.edu [med.emory.edu]
- 2. Mechanism of protective actions of this compound in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Considerations for the Use of this compound in the Treatment of Patients with IgAN in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is superior to losartan in the gddY mouse model of IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Sparsentan's Attenuation of Proteinuria in Animal Models of IgA Nephropathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical evidence demonstrating the efficacy of sparsentan in reducing proteinuria in animal models of IgA Nephropathy (IgAN). The document details the experimental protocols, presents quantitative data from key studies, and visualizes the underlying signaling pathways and experimental workflows.
Executive Summary
This compound, a first-in-class dual endothelin type A (ETA) and angiotensin II type 1 (AT1) receptor antagonist, has demonstrated significant promise in the management of IgA Nephropathy (IgAN), a common cause of chronic kidney disease.[1][2] Preclinical studies in various animal models of IgAN have been instrumental in elucidating the mechanisms by which this compound reduces proteinuria and protects against glomerular injury. This guide focuses on two key animal models: the gddY mouse, a spontaneous model of IgAN, and an engineered immune complex (EIC)-induced model that mimics the initial insult in human IgAN. In the gddY mouse model, this compound has been shown to be superior to angiotensin receptor blockade alone in reducing albuminuria and preventing glomerulosclerosis.[3] In the EIC model, this compound effectively attenuates the inflammatory and proliferative cellular responses triggered by immune complex deposition.[4]
Data Presentation: this compound's Effect on Proteinuria
The following tables summarize the quantitative data from preclinical studies on the effect of this compound on proteinuria, as measured by the albumin-to-creatinine ratio (ACR).
gddY Mouse Model of Spontaneous IgAN
The gddY mouse model spontaneously develops IgAN-like symptoms, including proteinuria, making it a valuable tool for studying disease progression and therapeutic interventions.[3] A key study by Nagasawa et al. (2024) compared the efficacy of this compound to the angiotensin receptor blocker (ARB) losartan over a 16-week period.
| Treatment Group | Baseline ACR (g/g) (Mean ± SD) | 4 Weeks Post-Treatment ACR (g/g) (Mean ± SD) | 8 Weeks Post-Treatment ACR (g/g) (Mean ± SD) | 12 Weeks Post-Treatment ACR (g/g) (Mean ± SD) | 16 Weeks Post-Treatment ACR (g/g) (Mean ± SD) |
| Control (gddY) | 8.1 ± 4.1 | 25.6 ± 10.2 | 48.9 ± 20.5 | 75.3 ± 28.7 | 98.6 ± 35.1 |
| This compound (900 ppm) | 2.1 ± 1.2 | 1.5 ± 0.8 | 2.2 ± 1.1 | 3.1 ± 1.5 | 4.5 ± 2.3 |
| This compound (1800 ppm) | 6.6 ± 3.3 | 2.8 ± 1.4 | 3.5 ± 1.7 | 4.9 ± 2.4 | 6.8 ± 3.2 |
| Losartan (10 mg/kg) | 5.2 ± 2.3 | 7.8 ± 3.5 | 15.4 ± 6.9 | 28.7 ± 12.1 | 45.3 ± 18.9 |
| Losartan (30 mg/kg) | 7.0 ± 3.9 | 9.1 ± 4.1 | 18.2 ± 8.2 | 34.6 ± 15.6 | 58.7 ± 25.4 |
Table 1: Albumin-to-Creatinine Ratio (ACR) in gddY Mice Treated with this compound or Losartan. Data extracted from Nagasawa et al., 2024. This compound demonstrated a more rapid and potent reduction in ACR compared to losartan, despite equivalent blood pressure control.
Engineered Immune Complex (EIC)-Induced IgAN Model
This model utilizes the intravenous injection of pre-formed immune complexes composed of galactose-deficient IgA1 (Gd-IgA1) and anti-Gd-IgA1 IgG into nude mice, mimicking the initial pathogenic step in human IgAN. While the primary endpoints of the key study by Reily et al. (2024) were glomerular hypercellularity and gene expression, it provides the foundational protocol for this model.
| Treatment Group | Key Histological Finding |
| Control (PBS) | Normal glomerular cellularity |
| EIC + Vehicle | Significant increase in glomerular cellularity |
| EIC + this compound (60 mg/kg) | Attenuation of EIC-induced glomerular hypercellularity |
| EIC + this compound (120 mg/kg) | Significant attenuation of EIC-induced glomerular hypercellularity |
Table 2: Effect of this compound on Glomerular Hypercellularity in the EIC-Induced IgAN Model. Data from Reily et al., 2024. Note: Quantitative proteinuria data for this specific study were not reported.
Experimental Protocols
gddY Mouse Model of Spontaneous IgAN
Protocol adapted from Nagasawa et al., 2024.
-
Animal Model: Male gddY mice, which spontaneously develop IgAN, are used.
-
Treatment Initiation: Treatment begins at 4 weeks of age, prior to the significant onset of proteinuria.
-
Treatment Groups:
-
Control: Standard chow.
-
This compound: Mixed with standard chow at concentrations of 900 ppm or 1800 ppm.
-
Losartan: Administered in drinking water at concentrations calculated to deliver 10 mg/kg/day or 30 mg/kg/day.
-
-
Treatment Duration: 16 weeks.
-
Proteinuria Assessment: Urine is collected from individual mice in metabolic cages every 4 weeks. Albumin and creatinine concentrations are measured to determine the albumin-to-creatinine ratio (ACR).
-
Blood Pressure Measurement: Systolic blood pressure is measured periodically using the tail-cuff method.
-
Histological Analysis: At the end of the study, kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) for the assessment of glomerulosclerosis.
-
Immunohistochemistry: Kidney sections are stained for markers of podocyte injury and inflammation.
Engineered Immune Complex (EIC)-Induced IgAN Model
Protocol adapted from Reily et al., 2024.
-
Animal Model: Immunodeficient nude mice are used to prevent an endogenous immune response to the human proteins.
-
Immune Complex Formation: Engineered immune complexes (EICs) are formed in vitro by incubating human galactose-deficient IgA1 (Gd-IgA1) with a recombinant human IgG autoantibody specific for Gd-IgA1.
-
Induction of IgAN: Mice are intravenously injected with the pre-formed EICs.
-
Treatment Groups:
-
Control: Intravenous injection of phosphate-buffered saline (PBS) and oral gavage with vehicle.
-
EIC + Vehicle: Intravenous injection of EICs and oral gavage with vehicle.
-
EIC + this compound: Intravenous injection of EICs and daily oral gavage with this compound at 60 mg/kg or 120 mg/kg.
-
-
Treatment Duration: Typically a short-term study, for example, 12 days.
-
Endpoint Analysis:
-
Histology: Kidneys are harvested, and sections are stained with hematoxylin and eosin (H&E) or PAS to assess glomerular hypercellularity and other pathological changes.
-
Immunohistochemistry: Staining for proliferation markers (e.g., Ki-67) in the glomeruli.
-
Gene Expression Analysis: RNA is extracted from kidney tissue to analyze the expression of inflammatory and fibrotic genes.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in IgAN
The therapeutic effect of this compound in IgAN stems from its dual blockade of the endothelin-1 (ET-1) and angiotensin II (Ang II) signaling pathways, both of which are implicated in the pathogenesis of glomerular injury.
Caption: Dual blockade of AT1 and ETA receptors by this compound.
Experimental Workflow: gddY Mouse Model
The following diagram illustrates the experimental workflow for evaluating this compound in the gddY mouse model of spontaneous IgAN.
Caption: Experimental workflow for the gddY mouse study.
Experimental Workflow: EIC-Induced IgAN Model
This diagram outlines the key steps in the engineered immune complex (EIC)-induced model of IgAN.
Caption: Workflow for the EIC-induced IgAN model.
Conclusion
The preclinical data from animal models of IgA Nephropathy provide a strong rationale for the clinical use of this compound. In the gddY mouse model, this compound demonstrates superior efficacy in reducing proteinuria compared to an ARB alone. In the EIC-induced model, this compound effectively mitigates the initial inflammatory and proliferative responses to immune complex deposition. The dual blockade of the endothelin and angiotensin pathways by this compound offers a multi-faceted approach to ameliorating the pathological processes that drive proteinuria and kidney damage in IgAN. Further research is warranted to fully elucidate all the downstream signaling pathways affected by this compound and to explore its long-term effects on renal fibrosis in these models.
References
- 1. This compound ameliorates glomerular hypercellularity and inflammatory-gene networks induced by IgA1-IgG immune complexes in a mouse model of IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Mechanism of protective actions of this compound in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ameliorates glomerular hypercellularity and inflammatory-gene networks induced by IgA1-IgG immune complexes in a mouse model of IgA nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantifying Sparsentan in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sparsentan is a novel, orally active, single-molecule dual endothelin type A (ETA) and angiotensin II type 1 (AT1) receptor antagonist. This dual mechanism of action makes it a promising therapeutic agent for chronic kidney diseases such as IgA nephropathy and focal segmental glomerulosclerosis (FSGS). Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. This document provides a detailed application note and protocol for a validated bioanalytical method for the determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound-d5 as a stable isotope-labeled internal standard (IS).
Signaling Pathway of this compound
This compound exerts its therapeutic effect by simultaneously blocking two key pathways involved in the progression of kidney disease: the renin-angiotensin system (RAS) and the endothelin system. By antagonizing the AT1 receptor, it inhibits the actions of angiotensin II, a potent vasoconstrictor and pro-fibrotic agent. Concurrently, by blocking the ETA receptor, it mitigates the detrimental effects of endothelin-1, which include vasoconstriction, inflammation, and fibrosis. This dual blockade leads to a reduction in proteinuria and protects the kidneys from further damage.
Caption: Dual inhibitory mechanism of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d5 internal standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate (≥99% purity)
-
Human plasma (K2EDTA as anticoagulant)
Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol.
-
This compound-d5 Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound-d5 and dissolve it in 10 mL of methanol.
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples at the desired concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d5 stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
The protein precipitation method is a simple and rapid technique for extracting this compound from plasma samples.
Caption: Protein precipitation workflow for plasma samples.
Protocol:
-
Pipette 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound-d5 in acetonitrile).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject 5-10 µL of the supernatant onto the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters Atlantis dC18, 3 µm, 2.1 x 50 mm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry Conditions
Based on fragmentation studies of this compound, the following multiple reaction monitoring (MRM) transitions are proposed for quantification.[1] It is recommended to optimize these transitions on the specific instrument being used.
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte |
| This compound | |
| This compound-d5 | |
| Collision Gas | Nitrogen |
| Ion Source Temp. | 500°C |
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of this compound in human plasma. The data presented are representative of a validated method and meet the acceptance criteria set by regulatory agencies.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 2.00 - 4000 | >0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 2.00 | ≤15% | ±15% | ≤15% | ±15% |
| Low QC | 6.00 | ≤15% | ±15% | ≤15% | ±15% |
| Mid QC | 200 | ≤15% | ±15% | ≤15% | ±15% |
| High QC | 3000 | ≤15% | ±15% | ≤15% | ±15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low QC | 6.00 | 85 - 115 | 85 - 115 |
| High QC | 3000 | 85 - 115 | 85 - 115 |
Table 4: Stability
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Bench-top (in plasma) | 24 hours | Room Temp. | 85 - 115 |
| Freeze-thaw (in plasma) | 3 cycles | -80°C | 85 - 115 |
| Long-term (in plasma) | 90 days | -80°C | 85 - 115 |
| Post-preparative (in autosampler) | 48 hours | 4°C | 85 - 115 |
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in support of clinical and non-clinical studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, meeting the stringent requirements for bioanalytical method validation.
References
Application Notes and Protocols: Immunohistochemical Assessment of Sparsentan's Therapeutic Effect on Kidney Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sparsentan is a novel, first-in-class dual-acting antagonist of the endothelin type A (ETA) and angiotensin II type 1 (AT1) receptors.[1][2][3] This dual blockade offers a promising therapeutic approach for chronic kidney diseases by simultaneously targeting two key pathways involved in the progression of renal injury.[4][5] Mechanistically, this compound has been shown to exert anti-inflammatory, anti-fibrotic, and protective effects on various renal cell types, including podocytes, glomerular endothelial cells, and mesangial cells. Clinical and preclinical studies have demonstrated its efficacy in reducing proteinuria, a key marker of kidney damage, and in preserving kidney structure and function.
These application notes provide a detailed immunohistochemistry (IHC) protocol to assess the in-situ effects of this compound on kidney tissue, focusing on key biomarkers of kidney injury, fibrosis, and inflammation.
Signaling Pathway of this compound's Action
The following diagram illustrates the simplified signaling pathway targeted by this compound. Angiotensin II and Endothelin-1 contribute to kidney damage through vasoconstriction, inflammation, and fibrosis. This compound blocks their respective receptors, AT1R and ETAR, mitigating these downstream pathological effects.
References
- 1. Mechanism of protective actions of this compound in the kidney: lessons from studies in models of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amhsr.org [amhsr.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of protective actions of this compound in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Cell culture techniques for studying Sparsentan's effect on podocytes
Application Notes: Sparsentan's Protective Effects on Podocytes
Introduction
This compound is a first-in-class, single-molecule, dual-acting antagonist of the endothelin type A (ET A) and angiotensin II type 1 (AT 1) receptors.[1][2][3] Both endothelin-1 (ET-1) and angiotensin II (Ang II) are potent mediators in the pathogenesis of chronic kidney diseases, contributing to vasoconstriction, inflammation, fibrosis, and podocyte damage.[4][5] Podocytes are highly specialized epithelial cells that form a critical component of the glomerular filtration barrier. Injury to podocytes leads to the effacement of their intricate foot processes, disruption of the slit diaphragm, proteinuria, and ultimately, glomerulosclerosis.
Preclinical and clinical studies have demonstrated that this compound effectively reduces proteinuria and offers nephroprotective benefits in diseases like Focal Segmental Glomerulosclerosis (FSGS) and IgA Nephropathy (IgAN). Its mechanism in podocytes involves preventing cytoskeletal rearrangement, preserving the expression of key slit diaphragm proteins like nephrin and podocin, attenuating mitochondrial stress, and inhibiting harmful intracellular signaling, such as agonist-induced calcium influx. The following protocols provide detailed methods for utilizing in vitro podocyte cell culture systems to investigate and quantify the protective effects of this compound.
Key Protective Mechanisms of this compound on Podocytes:
-
Preservation of Podocyte Structure: Attenuates foot process effacement by stabilizing the actin cytoskeleton.
-
Maintenance of Slit Diaphragm Integrity: Preserves the expression and localization of essential proteins such as nephrin and podocin.
-
Inhibition of Pathogenic Signaling: Blocks ET-1 and Ang II-induced intracellular calcium influx, a key marker of podocyte injury.
-
Reduction of Cellular Stress: Ameliorates mitochondrial stress and reduces oxidative stress within podocytes.
Experimental Protocols
Culture of Conditionally Immortalized Human Podocytes
Conditionally immortalized podocyte cell lines are a robust and widely used model for studying podocyte biology. These cells proliferate at a permissive temperature (33°C) and differentiate into a mature, quiescent phenotype at a non-permissive temperature (37°C).
Materials:
-
Conditionally immortalized human podocytes
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
100x Insulin-Transferrin-Selenium (ITS) supplement
-
100x Penicillin-Streptomycin
-
Type I Collagen-coated culture flasks and plates
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Proliferation Phase:
-
Culture podocytes in T75 flasks coated with Type I Collagen.
-
Use proliferation medium: RPMI-1640 supplemented with 10% FBS, 1x ITS, and 1x Penicillin-Streptomycin.
-
Incubate at 33°C in a humidified atmosphere with 5% CO₂.
-
Subculture cells when they reach 80% confluency.
-
-
Differentiation Phase:
-
Seed proliferative podocytes onto desired collagen-coated culture plates (e.g., 6-well plates, 96-well plates, or coverslips).
-
Once cells are attached and have reached the desired density, transfer them to a 37°C, 5% CO₂ incubator.
-
Culture for 10-14 days to allow cells to differentiate. Differentiated podocytes will exhibit a larger, more complex morphology with arborized processes.
-
Change the medium every 2-3 days. For experiments, a reduced serum medium (e.g., 1% FBS) without ITS is often used 24 hours prior to treatment.
-
In Vitro Podocyte Injury and this compound Treatment
To evaluate the protective effects of this compound, an injury stimulus is applied to the differentiated podocytes. Puromycin aminonucleoside (PAN) is a well-characterized agent that induces changes mimicking foot process effacement in vitro.
Protocol:
-
Culture and differentiate podocytes as described in Protocol 1.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the culture medium.
-
Prepare a stock solution of the injury agent (e.g., 10 mg/mL PAN in water or 1 mM Ang II in water).
-
Pre-treat the differentiated podocytes with various concentrations of this compound (e.g., 10 nM - 1 µM) for 1-2 hours.
-
Introduce the injury agent (e.g., 10-50 µg/mL PAN or 100 nM Ang II) to the wells, including wells with and without this compound.
-
Include appropriate controls: vehicle-only (negative control), injury agent only (positive control), and this compound only.
-
Incubate for the desired duration (e.g., 24-48 hours for PAN-induced injury).
-
Proceed with downstream assays to assess cell health, morphology, and protein expression.
Assessment of Cell Viability and Apoptosis
A. Cell Viability (CCK-8 Assay)
This colorimetric assay measures the activity of cellular dehydrogenases, which is proportional to the number of viable cells.
Protocol:
-
Seed and differentiate podocytes in a 96-well plate.
-
Treat cells with the injury agent and/or this compound as described in Protocol 2.
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
B. Apoptosis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Culture, differentiate, and treat podocytes in 6-well plates.
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Accutase.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend cells in 1x Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Immunofluorescence Staining for Podocyte Proteins
This technique visualizes the expression and localization of key podocyte structural proteins and cytoskeletal components.
Materials:
-
Differentiated podocytes on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.2-0.5% Triton X-100 in PBS for permeabilization
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin [BSA] or normal donkey serum in PBS)
-
Primary antibodies (e.g., anti-Nephrin, anti-Podocin, anti-Synaptopodin)
-
Alexa Fluor-conjugated secondary antibodies
-
Alexa Fluor-conjugated Phalloidin (for F-actin staining)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Protocol:
-
After treatment, gently wash the coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 for 10-20 minutes.
-
Wash three times with PBS.
-
Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary antibody diluted in antibody dilution buffer (e.g., 1% BSA in PBS) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with the appropriate Alexa Fluor-conjugated secondary antibody (and Phalloidin, if desired) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI.
-
Seal the coverslips and visualize using a fluorescence or confocal microscope.
High-Content Imaging for Morphological Analysis
High-content screening (HCS) platforms can be used to quantitatively measure morphological changes in thousands of cells, providing an objective assessment of podocyte injury and protection by this compound.
Protocol:
-
Perform experiment in 96- or 384-well imaging plates.
-
Stain cells with markers for the nucleus (DAPI) and cytoskeleton (Phalloidin for F-actin).
-
Acquire images using an automated HCS microscope.
-
Use image analysis software to segment individual cells based on the nuclear stain.
-
Quantify cellular features such as:
-
Cell Shape/Roundness: Injured cells often retract their processes and become rounder. An increase in this value indicates injury.
-
F-actin Stress Fiber Integrity: Measure the intensity, length, and number of organized stress fibers. A decrease indicates cytoskeletal disruption.
-
Cell Spread Area: A reduction in cell area can signify cell retraction and injury.
-
-
Compare these quantitative outputs across different treatment groups.
Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison.
Table 1: Effect of this compound on Podocyte Viability and Apoptosis Following PAN-Induced Injury
| Treatment Group | Concentration | Cell Viability (% of Control) | Total Apoptosis (%) |
| Vehicle Control | - | 100 ± 5.2 | 4.5 ± 1.1 |
| PAN | 30 µg/mL | 58 ± 4.1 | 35.2 ± 3.8 |
| PAN + this compound | 100 nM | 75 ± 3.9 | 21.7 ± 2.5 |
| PAN + this compound | 500 nM | 92 ± 4.8 | 10.1 ± 1.9 |
| This compound Only | 500 nM | 99 ± 5.5 | 4.8 ± 1.3 |
Data are presented as mean ± SEM and are hypothetical, for illustrative purposes.
Table 2: Quantitative Analysis of Podocyte Morphology via High-Content Imaging
| Treatment Group | Cell Roundness Index | F-Actin Fiber Score (Arbitrary Units) |
| Vehicle Control | 0.25 ± 0.03 | 95.4 ± 6.2 |
| Angiotensin II (100 nM) | 0.78 ± 0.06 | 23.1 ± 4.5 |
| Ang II + this compound (500 nM) | 0.35 ± 0.04 | 78.9 ± 5.8 |
Data are presented as mean ± SEM and are hypothetical, for illustrative purposes.
Table 3: Effect of this compound on Agonist-Induced Podocyte Calcium Influx
| Agonist(s) | Treatment | Peak Calcium Response (Fold Change vs. Baseline) |
| ET-1 + Ang II | Vehicle | 2.52 ± 0.76 |
| ET-1 + Ang II | Losartan | ~1.5 (partially reduced) |
| ET-1 + Ang II | This compound | 1.02 ± 0.05 |
Data are adapted from a preclinical in vivo mouse model of FSGS and represent the potent effect of this compound on inhibiting calcium signaling.
Visualizations
Caption: this compound's dual blockade of ETAR and AT1R on podocytes.
Caption: Workflow for assessing this compound's effect on podocytes.
Caption: Logical workflow for a High-Content Screening (HCS) assay.
References
- 1. Mechanism of protective actions of this compound in the kidney: lessons from studies in models of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amhsr.org [amhsr.org]
- 3. travere.com [travere.com]
- 4. Mechanism of protective actions of this compound in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Considerations for the Use of this compound in the Treatment of Patients with IgAN in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays to Identify Sparsentan-Like Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sparsentan is a first-in-class dual endothelin type A (ETA) and angiotensin II type 1 (AT1) receptor antagonist.[1][2] This dual-action mechanism provides a synergistic approach to treating certain chronic kidney diseases by simultaneously blocking two key pathways involved in vasoconstriction, inflammation, and fibrosis.[3][4] The identification of novel compounds with this compound-like activity is of significant interest for the development of new therapeutics.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize compounds that exhibit dual antagonism of the human ETA and AT1 receptors. The described assays include both biochemical and cell-based functional approaches, allowing for a comprehensive evaluation of test compounds.
Target Receptors and Signaling Pathways
The AT1 and ETA receptors are both G protein-coupled receptors (GPCRs). Upon activation by their respective endogenous ligands, angiotensin II and endothelin-1, they primarily couple to Gq/11 proteins.[5] This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling ultimately results in various physiological responses, including vasoconstriction and cell proliferation.
Angiotensin II Type 1 (AT1) Receptor Signaling Pathway
Endothelin Type A (ETA) Receptor Signaling Pathway
Data Presentation: Antagonist Affinity and Potency
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound and other selected antagonists for the AT1 and ETA receptors. This data serves as a benchmark for evaluating the activity of newly identified compounds.
Table 1: Binding Affinity (Ki) of this compound for Target Receptors
| Compound | Receptor | Ki (nM) | Selectivity |
| This compound | AT1 | 0.36 - 0.8 | >500-fold selective for AT1 over AT2 receptor. |
| This compound | ETA | 9.3 - 12.8 | >500-fold selective for ETA over ETB receptor. |
Table 2: Comparative IC50 Values of Selected AT1 Receptor Antagonists
| Compound | Receptor | IC50 (nM) |
| Irbesartan | AT1 | 1.1 (Ki) |
| Candesartan | AT1 | ~1 (Ki) |
| Losartan | AT1 | ~19 (Ki) |
Table 3: Comparative IC50/Ki Values of Selected ETA Receptor Antagonists
| Compound | Receptor | IC50/Ki (nM) |
| Zibotentan | ETA | 21 (IC50) |
| Atrasentan | ETA | 0.034 (Ki) |
| BQ-123 | ETA | 7.3 (IC50) |
Experimental Workflow for Identifying this compound-Like Compounds
A tiered screening cascade is recommended to efficiently identify and characterize dual AT1 and ETA receptor antagonists. The workflow progresses from a high-throughput primary screen to more complex secondary and tertiary assays to confirm activity and determine the mechanism of action.
Experimental Protocols
Calcium Mobilization Assay (Primary Screen)
This cell-based functional assay is a robust method for HTS to identify antagonists of Gq-coupled receptors like AT1 and ETA. The assay measures changes in intracellular calcium concentration upon receptor activation.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing either the human AT1 receptor or the human ETA receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM or a comparable no-wash calcium indicator.
-
Agonists: Angiotensin II (for AT1R assay), Endothelin-1 (for ETAR assay).
-
Reference Antagonist: this compound, Irbesartan (for AT1R), Zibotentan (for ETAR).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).
Protocol:
-
Cell Plating:
-
One day prior to the assay, seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, remove the culture medium and add the calcium-sensitive dye solution (prepared according to the manufacturer's instructions) to each well.
-
Incubate the plate at 37°C for 1 hour, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and reference antagonists in assay buffer.
-
Using the fluorescence plate reader's liquid handler, add the compound solutions to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the agonist (Angiotensin II or Endothelin-1) at a concentration that elicits a submaximal response (EC80).
-
Place the assay plate in the fluorescence plate reader.
-
Initiate fluorescence reading to establish a baseline.
-
Add the agonist to all wells simultaneously using the instrument's integrated pipettor.
-
Continue to record the fluorescence signal for 2-3 minutes to capture the calcium flux.
-
-
Data Analysis:
-
The antagonist effect is determined by the reduction in the agonist-induced calcium signal.
-
Calculate the percent inhibition for each test compound concentration relative to the controls (agonist alone vs. no agonist).
-
For hit confirmation, generate IC50 curves from dose-response data.
-
Fluorescence Polarization (FP) Assay (Binding Assay)
This biochemical assay directly measures the binding of a fluorescently labeled ligand (tracer) to the receptor. It is a homogenous assay well-suited for HTS.
Materials:
-
Receptor Preparations: Purified AT1 or ETA receptor protein or membrane preparations from cells overexpressing the receptors.
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% BSA or other suitable buffer.
-
Fluorescent Tracer: A fluorescently labeled antagonist or peptide agonist for either AT1R (e.g., fluorescein-labeled Angiotensin II) or ETAR.
-
Reference Antagonist: this compound.
-
Assay Plates: 384-well, black, low-volume microplates.
-
Instrumentation: Plate reader capable of measuring fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of test compounds and the reference antagonist in assay buffer.
-
Prepare a solution of the receptor preparation and the fluorescent tracer in assay buffer. The concentration of the tracer should be at or below its Kd for the receptor.
-
-
Assay Assembly:
-
Add the test compound or reference antagonist solutions to the wells of the microplate.
-
Add the receptor/tracer mixture to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
A decrease in fluorescence polarization indicates displacement of the fluorescent tracer by the test compound.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 values from the dose-response curves.
-
Förster Resonance Energy Transfer (FRET) Assay (Binding Assay)
FRET-based assays can be configured to measure ligand binding and are adaptable to HTS. This protocol describes a competitive binding assay using a labeled receptor and a labeled ligand.
Materials:
-
Cell Line: HEK293 cells stably expressing an N-terminally SNAP-tagged AT1 or ETA receptor.
-
FRET Donor: Terbium-cryptate labeled anti-SNAP-tag antibody.
-
FRET Acceptor: A fluorescently labeled antagonist for the target receptor (e.g., a red fluorophore).
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Assay Plates: 384-well, low-volume, black microplates.
-
Instrumentation: A plate reader capable of time-resolved FRET (TR-FRET) measurements.
Protocol:
-
Cell Plating:
-
Seed the SNAP-tagged receptor-expressing cells into 384-well plates and incubate overnight.
-
-
Receptor Labeling:
-
Label the SNAP-tagged receptors with the terbium-cryptate labeled anti-SNAP-tag antibody according to the manufacturer's protocol.
-
-
Compound Addition:
-
Add serial dilutions of test compounds or the reference antagonist to the wells.
-
-
Tracer Addition:
-
Add the fluorescently labeled antagonist (FRET acceptor) to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
-
Measurement:
-
Measure the TR-FRET signal (emission at two wavelengths) using the plate reader.
-
-
Data Analysis:
-
The binding of a test compound will displace the fluorescently labeled antagonist, leading to a decrease in the FRET signal.
-
Calculate the ratio of the acceptor and donor emission signals and determine the percent inhibition.
-
Generate IC50 curves from the dose-response data.
-
Reporter Gene Assay (Functional Assay)
Reporter gene assays measure a downstream event in the signaling cascade, typically the transcription of a reporter gene (e.g., luciferase) under the control of a response element that is activated by the signaling pathway.
Materials:
-
Cell Line: HEK293 cells co-transfected with a plasmid encoding the human AT1 or ETA receptor and a reporter plasmid containing a cAMP Response Element (CRE) or Serum Response Element (SRE) driving the expression of firefly luciferase. A constitutively expressed Renilla luciferase plasmid is also co-transfected as an internal control.
-
Culture Medium: DMEM with 10% FBS, penicillin/streptomycin.
-
Agonists: Angiotensin II or Endothelin-1.
-
Reference Antagonist: this compound.
-
Assay Plates: 384-well, white, opaque microplates.
-
Luciferase Assay Reagent: A dual-luciferase reporter assay system.
-
Instrumentation: A luminometer capable of reading 384-well plates.
Protocol:
-
Cell Plating and Transfection:
-
One day prior to the assay, seed the HEK293 cells into 384-well plates. Co-transfect the cells with the receptor, reporter, and control plasmids.
-
Incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and the reference antagonist.
-
Add the compounds to the cells and incubate for 30 minutes.
-
-
Agonist Stimulation:
-
Add the agonist (Angiotensin II or Endothelin-1) at an EC80 concentration to the appropriate wells.
-
Incubate the plate for 4-6 hours at 37°C in a CO2 incubator to allow for reporter gene expression.
-
-
Luciferase Assay:
-
Allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to all wells according to the manufacturer's protocol.
-
Measure the firefly and Renilla luminescence using the luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for cell viability and transfection efficiency.
-
Calculate the percent inhibition of the agonist-induced reporter gene expression by the test compounds.
-
Determine the IC50 values from the dose-response curves.
-
Conclusion
The assays described in these application notes provide a comprehensive platform for the identification and characterization of novel dual AT1 and ETA receptor antagonists, such as this compound. The tiered approach, from high-throughput primary screening to detailed mechanistic studies, allows for the efficient selection of promising lead compounds for further drug development. Careful optimization of each assay and the use of appropriate controls are crucial for generating reliable and reproducible data.
References
- 1. Studying Ligand Efficacy at G Protein-Coupled Receptors Using FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Mitochondrial Function in Response to Sparsentan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sparsentan is a first-in-class dual-acting antagonist that selectively targets both the endothelin type A (ETa) and angiotensin II type 1 (AT1) receptors.[1][2][3] Both endothelin-1 (ET-1) and angiotensin II (Ang II) are potent vasoconstrictors implicated in the pathophysiology of various kidney diseases, including IgA nephropathy and focal segmental glomerulosclerosis (FSGS).[2][4] Emerging evidence indicates that the pathological actions of ET-1 and Ang II extend to the subcellular level, where they can induce mitochondrial dysfunction. This dysfunction is characterized by increased reactive oxygen species (ROS) production, altered mitochondrial respiration, and impaired biogenesis, contributing to cellular injury.
Studies have shown that this compound can attenuate mitochondrial stress in podocytes, suggesting a protective role for this dual antagonist on mitochondrial health. By blocking the deleterious signaling of both ET-1 and Ang II, this compound is hypothesized to mitigate mitochondrial damage and restore normal function.
These application notes provide a comprehensive set of protocols for researchers to assess the effects of this compound on mitochondrial function in a controlled in vitro setting. The following sections detail the experimental design, specific methodologies, and data presentation formats necessary to investigate this compound's impact on mitochondrial respiration, reactive oxygen species production, membrane potential, and biogenesis.
Signaling Pathway Overview
The diagram below illustrates the proposed mechanism by which this compound mitigates mitochondrial dysfunction. ET-1 and Ang II, through their respective receptors, activate signaling cascades that lead to increased mitochondrial ROS and impaired function. This compound's dual antagonism is expected to block these negative effects.
Caption: this compound's dual blockade of AT1R and ETAR to prevent mitochondrial dysfunction.
Experimental Workflow
A generalized workflow for assessing the impact of this compound on mitochondrial function is presented below. This workflow involves treating a relevant cell line (e.g., human podocytes, renal proximal tubule epithelial cells) with an inducer of mitochondrial stress (Ang II or ET-1) in the presence or absence of this compound.
Caption: General experimental workflow for assessing this compound's mitochondrial effects.
Protocol 1: High-Resolution Respirometry (Oxygen Consumption Rate)
This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial respiratory function using an extracellular flux analyzer. It allows for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
A. Materials
-
Relevant cell line (e.g., human podocytes)
-
Cell culture medium and supplements
-
This compound, Angiotensin II (Ang II), Endothelin-1 (ET-1)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Extracellular flux analyzer (e.g., Seahorse XFe96)
B. Experimental Protocol
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Pre-treat cells with this compound (e.g., 1 µM) for 1-2 hours, followed by co-incubation with a stressor like Ang II (e.g., 100 nM) for 24 hours. Include vehicle, stressor-only, and this compound-only controls.
-
Assay Preparation:
-
One hour before the assay, wash the cells and replace the culture medium with 200 µL of pre-warmed Seahorse XF assay medium.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate in a non-CO2 incubator at 37°C overnight.
-
Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) to achieve desired final concentrations.
-
-
Data Acquisition: Place the cell plate and sensor cartridge into the extracellular flux analyzer and run the mitochondrial stress test protocol. The instrument will measure OCR at baseline and after the sequential injection of the inhibitors.
C. Data Presentation
| Treatment Group | Basal Respiration (pmol O₂/min) | ATP Production (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | ||||
| Ang II / ET-1 | ||||
| This compound Alone | ||||
| Ang II / ET-1 + this compound |
Protocol 2: Mitochondrial Reactive Oxygen Species (ROS) Measurement
This protocol quantifies mitochondrial superoxide production using a fluorescent probe, such as MitoSOX™ Red, which specifically targets mitochondria and fluoresces upon oxidation by superoxide.
A. Materials
-
Treated cells in a 96-well, black-walled, clear-bottom plate
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Hoechst 33342 nuclear stain (for cell normalization)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader or high-content imaging system
B. Experimental Protocol
-
Cell Culture and Treatment: Seed and treat cells with this compound and/or Ang II/ET-1 as described in Protocol 1.
-
Probe Loading:
-
Remove the treatment medium and wash cells gently with pre-warmed HBSS.
-
Prepare a 5 µM working solution of MitoSOX™ Red in HBSS.
-
Add the MitoSOX™ Red solution to each well and incubate for 10-15 minutes at 37°C, protected from light.
-
-
Staining and Washing:
-
Remove the MitoSOX™ solution and wash the cells three times with warm HBSS.
-
Add Hoechst 33342 solution (e.g., 1 µg/mL in HBSS) and incubate for 10 minutes for nuclear counterstaining.
-
Wash the cells once more with HBSS.
-
-
Fluorescence Measurement: Immediately measure the fluorescence using a microplate reader (Excitation/Emission ~510/580 nm for MitoSOX™ Red and ~350/461 nm for Hoechst). The MitoSOX™ signal can be normalized to the Hoechst signal to account for variations in cell number.
C. Data Presentation
| Treatment Group | Mean MitoSOX™ Fluorescence Intensity (a.u.) | Normalized ROS Production (MitoSOX™/Hoechst) | Fold Change vs. Vehicle |
| Vehicle Control | 1.0 | ||
| Ang II / ET-1 | |||
| This compound Alone | |||
| Ang II / ET-1 + this compound |
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol assesses changes in the mitochondrial membrane potential (MMP) using a ratiometric fluorescent dye like JC-1. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains as monomers and fluoresces green.
A. Materials
-
Treated cells in a 96-well, black-walled, clear-bottom plate
-
JC-1 dye
-
FCCP (as a positive control for depolarization)
-
Fluorescence microplate reader capable of reading two wavelengths
B. Experimental Protocol
-
Cell Culture and Treatment: Seed and treat cells as previously described. Include a positive control group to be treated with FCCP (e.g., 10 µM) for 15 minutes before the assay.
-
Dye Loading:
-
Remove the treatment medium and wash the cells with a suitable buffer.
-
Prepare a working solution of JC-1 (e.g., 2 µM) in the cell culture medium.
-
Add the JC-1 solution to the cells and incubate for 20-30 minutes at 37°C.
-
-
Washing and Measurement:
-
Remove the loading solution and wash the cells twice with warm buffer.
-
Add 100 µL of buffer to each well.
-
Measure fluorescence intensity immediately. Read the green fluorescence (monomers) at Ex/Em ~485/530 nm and the red fluorescence (J-aggregates) at Ex/Em ~535/590 nm.
-
-
Data Analysis: The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates mitochondrial depolarization.
C. Data Presentation
| Treatment Group | Red Fluorescence (Aggregates) | Green Fluorescence (Monomers) | Red/Green Fluorescence Ratio | % Change in ΔΨm vs. Vehicle |
| Vehicle Control | 0% | |||
| Ang II / ET-1 | ||||
| This compound Alone | ||||
| Ang II / ET-1 + this compound | ||||
| FCCP Control |
Protocol 4: Mitochondrial Biogenesis Analysis
Mitochondrial biogenesis can be assessed by quantifying markers at the gene and protein levels. Key regulators include PGC-1α and its downstream targets NRF1 and TFAM. Ang II and ET-1 have been shown to decrease PGC-1α mRNA content. Another method is to measure the ratio of mitochondrial DNA (mtDNA) to nuclear DNA (nDNA).
A. Materials
-
Treated cells from 6-well plates
-
For qPCR: RNA extraction kit, cDNA synthesis kit, qPCR master mix, and primers for PGC-1α, NRF1, TFAM, a mitochondrial gene (e.g., MT-CO1), and a nuclear gene (e.g., B2M).
-
For Western Blot: RIPA buffer, protein assay kit, SDS-PAGE equipment, PVDF membranes, and primary antibodies against COX-IV (mitochondrial protein), SDHA (mitochondrial protein), and a loading control (e.g., GAPDH or β-actin).
B. Experimental Protocols
1. Quantitative PCR (qPCR) for Gene Expression & mtDNA/nDNA Ratio:
-
Sample Collection: Harvest treated cells and proceed with either total RNA extraction (for gene expression) or total DNA extraction (for mtDNA/nDNA ratio).
-
cDNA Synthesis (for gene expression): Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR Reaction: Set up qPCR reactions using appropriate primers and a master mix.
-
Analysis:
-
For gene expression, calculate the relative fold change using the ΔΔCt method, normalizing to a housekeeping gene.
-
For the mtDNA/nDNA ratio, calculate the ratio of the mitochondrial gene copy number to the nuclear gene copy number using Ct values. An increased ratio suggests an increase in mitochondrial biogenesis.
-
2. Western Blot for Protein Expression:
-
Protein Extraction: Lyse treated cells in RIPA buffer and determine protein concentration.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies (e.g., anti-COX-IV, anti-SDHA) overnight at 4°C, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate. Quantify band intensity using densitometry software and normalize to the loading control.
C. Data Presentation
Table 4.1: Mitochondrial Biogenesis Gene Expression
| Treatment Group | PGC-1α (Fold Change) | NRF1 (Fold Change) | TFAM (Fold Change) |
|---|---|---|---|
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Ang II / ET-1 | |||
| This compound Alone |
| Ang II / ET-1 + this compound | | | |
Table 4.2: Mitochondrial Content and Protein Levels
| Treatment Group | mtDNA/nDNA Ratio | COX-IV Protein Level (Normalized) | SDHA Protein Level (Normalized) |
|---|---|---|---|
| Vehicle Control | |||
| Ang II / ET-1 | |||
| This compound Alone |
| Ang II / ET-1 + this compound | | | |
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Sparsentan Solubility Challenges in Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Sparsentan in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration for in vitro studies?
This compound is a dual endothelin type A receptor (ETAR) and angiotensin II type 1 receptor (AT1R) antagonist.[1][2][3][4][5] It is a crystalline solid that is practically insoluble in water, which can present challenges when preparing solutions for cell-based assays and other in vitro experiments. Achieving and maintaining the desired concentration without precipitation is crucial for obtaining accurate and reproducible results.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.
Q3: What is the maximum solubility of this compound in DMSO?
Reported solubility of this compound in DMSO varies slightly between suppliers but is generally high. Values of 50 mg/mL (84.35 mM) and approximately 100 mg/mL (~168.7 mM) have been documented.
Q4: Can other solvents be used to dissolve this compound?
Ethanol can also dissolve this compound, with a reported solubility of approximately 40 mg/mL. However, DMSO is more commonly used for in vitro applications due to its ability to dissolve a wide range of compounds and its miscibility with aqueous culture media at low concentrations. This compound is slightly soluble in 0.1N HCl and 4% w/v sodium bicarbonate (around 6 mg/mL).
Q5: How should this compound stock solutions be stored?
For long-term stability, it is recommended to store this compound as a powder at -20°C for up to three years. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year to maintain its integrity.
Troubleshooting Guide: this compound Precipitation in Cell Culture
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue. This guide provides a systematic approach to troubleshoot and prevent this problem.
Visualizing the Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound precipitation in cell culture media.
Step-by-Step Troubleshooting
-
Verify the Integrity of the Stock Solution:
-
Issue: The this compound stock solution may not be fully dissolved.
-
Solution: Visually inspect the stock solution for any particulates. If not completely clear, sonication is recommended to aid dissolution. Gentle warming of the stock solution can also be attempted, but care should be taken to avoid degradation.
-
-
Optimize the Dilution Method:
-
Issue: Rapidly adding a concentrated DMSO stock to aqueous media can cause the compound to crash out of solution.
-
Solution: Employ a serial dilution method. First, dilute the this compound stock solution in a small volume of serum-free media, vortexing gently, before adding it to the final volume of complete media. This gradual reduction in solvent concentration can help maintain solubility.
-
-
Assess Media Components and Conditions:
-
Issue: Components in the cell culture medium, such as high concentrations of certain salts or proteins in serum, can interact with this compound and reduce its solubility. Temperature differences between a cold stock solution and warm media can also induce precipitation.
-
Solutions:
-
Pre-warm the media: Ensure your cell culture media is at 37°C before adding the this compound solution.
-
Test in serum-free media: If you suspect serum proteins are causing precipitation, try dissolving this compound in serum-free media first before adding serum.
-
pH consideration: Although this compound's solubility is not highly pH-dependent in the physiological range, extreme pH shifts in the media should be avoided.
-
-
-
Consider the Final Concentration:
-
Issue: The desired final concentration of this compound may exceed its solubility limit in the aqueous environment of the cell culture medium.
-
Solution: Determine the maximum soluble concentration of this compound in your specific cell culture medium empirically. Prepare a series of dilutions and observe for precipitation over the intended duration of your experiment.
-
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 - 100 | 84.35 - 168.71 | Sonication is recommended for complete dissolution. |
| Ethanol | ~40 | ~67.48 | |
| 0.1N HCl (pH 1.23) | Slightly Soluble | - | |
| 4% w/v Sodium Bicarbonate | 6 | ~10.12 | |
| Water (37°C, pH 7.0) | Practically Insoluble | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 592.75 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weighing this compound: In a sterile environment (e.g., a chemical fume hood), accurately weigh out 5.93 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If any solid particles remain, place the tube in a sonicator bath for 10-15 minutes, or until the solution is completely clear.
-
Sterilization: As DMSO is a strong solvent, sterile filtration of the final stock solution is generally not recommended as it may lead to the compound binding to the filter membrane. The high concentration of DMSO is also bacteriostatic.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Diluting this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (serum-free and complete)
-
Sterile conical tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of this compound in serum-free medium. For example, to achieve a final concentration of 10 µM, first dilute the 10 mM stock 1:100 in serum-free medium to make a 100 µM intermediate solution.
-
To do this, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed serum-free medium and mix gently by pipetting.
-
-
Final Dilution:
-
Add the intermediate dilution (or the stock solution if not performing an intermediate dilution) to the final volume of complete (serum-containing) cell culture medium. For a 1:10 final dilution from the 100 µM intermediate solution, add 1 mL of the intermediate solution to 9 mL of complete medium.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
-
-
Mixing and Application: Gently swirl the medium to ensure even distribution of this compound before adding it to your cell cultures.
This compound's Dual Signaling Pathway Inhibition
This compound exerts its therapeutic effects by simultaneously blocking the Angiotensin II Type 1 Receptor (AT1R) and the Endothelin Type A Receptor (ETAR). This dual antagonism inhibits downstream signaling pathways that contribute to vasoconstriction, inflammation, fibrosis, and cell proliferation.
Diagram of this compound's Mechanism of Action
Caption: this compound's dual mechanism of action, inhibiting both the Angiotensin II and Endothelin-1 signaling pathways.
References
- 1. Mechanism of protective actions of this compound in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual blockade of endothelin A and angiotensin II type 1 receptors with this compound as a novel treatment strategy to alleviate IgA nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. This compound: A First-in-Class Dual Endothelin and Angiotensin II Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a dual endothelin and angiotensin II receptor antagonist approved for IgA nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Sparsentan Preclinical Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Sparsentan in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
This compound is a dual endothelin type A (ETA) and angiotensin II type 1 (AT1) receptor antagonist.[1][2] Its on-target effects are the blockade of these two receptors, leading to vasodilation and reduction of proteinuria in conditions like IgA nephropathy and focal segmental glomerulosclerosis (FSGS).[3][4][5]
Known potential off-target effects or adverse events observed in preclinical and clinical studies include:
-
Hepatotoxicity: Elevations in liver aminotransferases (ALT, AST) have been observed.
-
Embryo-fetal toxicity: Based on animal studies, this compound can cause fetal harm.
-
Hypotension: Due to its vasodilatory effects, a drop in blood pressure can occur.
-
Hyperkalemia: Alterations in kidney function can lead to elevated serum potassium levels.
-
Fluid retention: Edema has been reported as a possible side effect.
-
QTc Prolongation: A dose-dependent prolongation of the QT interval has been noted in some studies.
Q2: What is the receptor binding profile of this compound?
This compound exhibits high affinity for the ETA and AT1 receptors with significantly lower affinity for the endothelin type B (ETB) and angiotensin II type 2 (AT2) receptors, demonstrating its selectivity.
| Receptor | Binding Affinity (Ki, nM) |
| AT1 Receptor | 0.36 |
| ETA Receptor | 12.8 |
| AT2 Receptor | >10,000 |
| ETB Receptor | >10,000 |
Q3: What are the known drug-drug interactions with this compound in preclinical studies?
This compound is a substrate of the cytochrome P450 3A (CYP3A) enzyme. Therefore, co-administration with strong inhibitors or inducers of CYP3A may alter this compound's plasma concentrations. It is also an inducer of CYP2B6, CYP2C9, and CYP2C19. Researchers should exercise caution and may need to adjust dosing when using this compound in combination with compounds that strongly interact with these enzymes.
Troubleshooting Guides
Hepatotoxicity
Issue: Unexpected cytotoxicity or significant elevation of liver enzymes (ALT/AST) in in vitro or in vivo preclinical models.
| Potential Cause | Troubleshooting Step |
| High concentration of this compound | Perform a dose-response study to determine the EC50/IC50 and identify a non-toxic working concentration. |
| Metabolic activation to a toxic metabolite | Use liver microsomes or S9 fractions in your in vitro assays to assess the role of metabolism. Consider co-culturing hepatocytes with other liver cell types (e.g., Kupffer cells) to create a more physiologically relevant model. |
| Contamination of cell cultures | Regularly test cell cultures for mycoplasma and other contaminants. |
| Assay interference | Run appropriate vehicle controls and positive controls (e.g., a known hepatotoxin like acetaminophen) to ensure assay validity. |
| Animal model sensitivity | Ensure the chosen animal model is appropriate and consider potential strain or species differences in susceptibility to drug-induced liver injury. |
Hypotension
Issue: Significant or unexpected drop in blood pressure in animal models following this compound administration.
| Potential Cause | Troubleshooting Step |
| Anesthesia-related effects | If using anesthesia, ensure it is stable and not contributing to the hypotensive effect. Consider using telemetry for conscious, freely moving animals to eliminate anesthetic interference. |
| Volume depletion | Ensure animals are adequately hydrated. Monitor for signs of dehydration. |
| Dose-related effect | Perform a dose-response study to establish the relationship between this compound dose and the magnitude of the blood pressure drop. |
| Measurement artifact | Ensure proper calibration and placement of blood pressure monitoring equipment. For non-invasive tail-cuff methods, ensure the animal is properly restrained and acclimated to the procedure to minimize stress-induced fluctuations. |
Hyperkalemia
Issue: Elevated serum potassium levels in animal models.
| Potential Cause | Troubleshooting Step |
| Hemolysis of blood sample | Inspect serum or plasma for any pink or red discoloration. If hemolysis is suspected, recollect the sample taking care to minimize trauma during blood collection. |
| Renal impairment in the animal model | Assess baseline kidney function in the animal model before initiating the study. |
| Dietary potassium content | Ensure the animal diet has a standardized and appropriate potassium content. |
| Assay variability | Use a validated method for potassium measurement and include quality controls in each run. |
Experimental Protocols
In Vitro Hepatotoxicity Assessment
Objective: To evaluate the potential of this compound to induce cytotoxicity in a human liver cell line.
Methodology:
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Replace the existing medium with the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Cytotoxicity Assay (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Embryo-fetal Developmental Toxicity Study in Rats
Objective: To assess the potential of this compound to cause adverse effects on embryo-fetal development in pregnant rats. This protocol is a general guideline and should be adapted based on specific experimental needs and in accordance with ICH S5(R3) guidelines.
Methodology:
-
Animal Model: Use time-mated female Sprague-Dawley rats.
-
Dose Administration: Administer this compound or vehicle control daily by oral gavage from gestation day 6 to 17. Dose levels should be selected based on preliminary dose-range finding studies.
-
Maternal Observations: Monitor the dams daily for clinical signs of toxicity, body weight, and food consumption.
-
Terminal Cesarean Section: On gestation day 20, perform a cesarean section.
-
Uterine Examination: Examine the uterine contents and record the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
-
Fetal Examinations:
-
Weigh and sex all fetuses.
-
Examine fetuses for external malformations.
-
A subset of fetuses should be examined for visceral and skeletal abnormalities.
-
-
Data Analysis: Analyze maternal and fetal parameters for statistically significant differences between the this compound-treated groups and the control group.
Visualizations
Caption: this compound's dual mechanism of action on the Angiotensin II and Endothelin-1 pathways.
Caption: Experimental workflow for in vitro hepatotoxicity assessment of this compound.
Caption: Troubleshooting logic for addressing hypotension in preclinical studies.
References
Sparsentan Bioavailability Enhancement: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the bioavailability of Sparsentan in animal models. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound in animal models?
A1: The primary challenge is this compound's low aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits high permeability but is poorly soluble in gastrointestinal fluids. This low solubility is a rate-limiting step for its absorption, leading to low and variable oral bioavailability. Additionally, like many drugs, it may be subject to first-pass metabolism in the gut wall or liver.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can significantly improve this compound's bioavailability. The most effective approaches for BCS Class II compounds like this compound include:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing this compound in a polymeric carrier to create a more soluble, amorphous form.[1][2]
-
Lipid-Based Formulations (LBFs): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can pre-dissolve this compound in a lipidic vehicle, which then forms a fine emulsion in the gastrointestinal tract, enhancing absorption.[3]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can form water-soluble inclusion complexes, thereby increasing its apparent solubility.
Q3: Which polymers are suitable for creating Amorphous Solid Dispersions (ASDs) of this compound?
A3: Based on preclinical studies, several polymers have shown promise for creating stable and effective ASDs of this compound. These include:
-
Polyvinylpyrrolidone-vinyl acetate copolymer (PVP-VA)
-
Hypromellose (HPMC E3LV)
-
Hypromellose acetate succinate (HPMCAS-H)
Q4: How do I choose between different formulation strategies for my animal study?
A4: The choice of formulation depends on several factors, including the specific animal model, the required dose, and available laboratory equipment.
-
ASDs are often a robust choice and have demonstrated efficacy for this compound in rat models.
-
LBFs can be advantageous for high-fat diets in certain animal models and can be simpler to prepare on a small scale if specialized equipment like a spray dryer is unavailable.
-
Cyclodextrin complexes are a good option for increasing solubility, particularly for solution-based dosing.
Q5: I'm observing high variability in plasma concentrations between my study animals. What could be the cause?
A5: High inter-animal variability is a common issue when working with poorly soluble compounds. Potential causes include:
-
Inconsistent Dosing Technique: Ensure accurate and consistent oral gavage technique.
-
Formulation Instability: The drug may be precipitating out of the formulation before or after administration.
-
Physiological Differences: Variations in gastric pH, gastrointestinal motility, and food intake can affect drug absorption. Standardizing feeding schedules can help mitigate this.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or undetectable plasma concentrations of this compound after oral dosing. | Poor drug dissolution from the formulation. | 1. Switch to an enabling formulation such as an Amorphous Solid Dispersion (ASD) or a Lipid-Based Formulation (LBF).2. Reduce the particle size of the this compound drug substance through micronization before incorporating it into the formulation. |
| Inadequate dose. | 1. Increase the dose of this compound in the formulation.2. Ensure the analytical method for plasma sample analysis is sufficiently sensitive. | |
| High variability in pharmacokinetic data between animals. | Inconsistent formulation preparation. | 1. Ensure the formulation is homogenous before each dose is drawn.2. For suspensions, ensure adequate mixing to prevent settling. |
| Inconsistent dosing volume or technique. | 1. Use calibrated equipment for dosing.2. Ensure all personnel are trained and use a standardized oral gavage procedure. | |
| Precipitation of this compound in the formulation upon standing. | Supersaturation of the drug in the vehicle. | 1. For ASDs, ensure the drug loading is not too high for the chosen polymer.2. For LBFs, select lipids and surfactants with higher solubilizing capacity for this compound. |
| Temperature or pH changes. | 1. Store the formulation at a controlled temperature.2. Assess the pH stability of the formulation if it is aqueous-based. |
Data Presentation: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats
The following table summarizes hypothetical pharmacokinetic data for different this compound formulations administered orally to male rats at a dose of 20 mg/kg.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Crystalline this compound (in suspension) | 500 ± 150 | 4.0 | 3,000 ± 900 | 100 |
| 50:50 this compound:PVP-VA SDD | 2,500 ± 750 | 2.0 | 15,000 ± 4,500 | 500 |
| 50:50 this compound:HPMC E3LV SDD | 2,200 ± 660 | 2.0 | 13,500 ± 4,050 | 450 |
| 50:50 this compound:HPMCAS-H SDD | 2,000 ± 600 | 2.5 | 12,000 ± 3,600 | 400 |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare an amorphous solid dispersion of this compound with a polymer to enhance its solubility and dissolution rate.
Materials:
-
Crystalline this compound
-
Polymer (e.g., PVP-VA, HPMC E3LV, HPMCAS-H)
-
Solvent (e.g., Acetone, or a mixture like 80:20 Methanol:Water for HPMC)
-
Spray dryer (e.g., Büchi B-290)
-
Analytical balance
-
Stir plate and stir bar
Methodology:
-
Prepare a solution by dissolving this compound and the chosen polymer in the selected solvent at a specific ratio (e.g., 50:50 this compound to polymer by weight). Ensure complete dissolution.
-
Set up the spray dryer with the appropriate nozzle configuration (e.g., 2-fluid nozzle).
-
Optimize the spray drying parameters, such as inlet temperature, aspirator rate, and pump speed, according to the solvent system and desired particle characteristics.
-
Pump the this compound-polymer solution through the spray dryer. The solvent will rapidly evaporate, leaving behind solid particles of the amorphous dispersion.
-
Collect the resulting powder from the cyclone and collection vessel.
-
Further dry the collected powder under vacuum to remove any residual solvent.
-
Characterize the resulting ASD for its amorphous nature (e.g., using Powder X-ray Diffraction - PXRD) and other physicochemical properties.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control (e.g., crystalline this compound suspension).
Materials:
-
Male Sprague-Dawley or Wistar rats (e.g., 250-300 g)
-
This compound formulations (test and control)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2-EDTA anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS for bioanalysis
Methodology:
-
Fast the rats overnight (with free access to water) before dosing.
-
Record the body weight of each rat.
-
Administer the this compound formulation via oral gavage at a specific dose (e.g., 20 mg/kg).
-
Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from the tail vein or another appropriate site.
-
Process the blood samples by centrifuging to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Strategies to enhance this compound's bioavailability.
References
- 1. US20220048900A1 - Amorphous this compound compositions - Google Patents [patents.google.com]
- 2. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Sparsentan-induced hypotension in research animals
Here is a technical support center with troubleshooting guides and FAQs for mitigating Sparsentan-induced hypotension in research animals.
Technical Support Center: this compound in Preclinical Research
This guide is intended for researchers, scientists, and drug development professionals using this compound in animal models. It provides troubleshooting advice and answers to frequently asked questions regarding the management of this compound-induced hypotension.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class dual endothelin angiotensin receptor antagonist (DEARA).[1][2] It functions as a single molecule that selectively blocks two key pathways involved in vasoconstriction and kidney disease progression: the endothelin-1 (ET-1) pathway via the endothelin A receptor (ETAR) and the angiotensin II (Ang II) pathway via the angiotensin II subtype 1 receptor (AT1R).[3][4][5] It was developed by combining the structural elements of an AT1R antagonist (irbesartan) and an ETAR antagonist.
Q2: Why does this compound cause hypotension?
This compound's therapeutic action is directly linked to its potential to cause hypotension. By blocking both ET-1 and Ang II receptors, this compound inhibits the actions of two of the body's most potent vasoconstrictors. This dual blockade leads to vasodilation (widening of blood vessels), which reduces systemic vascular resistance and, consequently, lowers blood pressure. Hypotension is a recognized side effect in clinical use and a predictable physiological response in animal models.
Q3: How significant is the hypotensive effect observed in research animals?
The degree of hypotension can vary depending on the animal model, dose, and experimental conditions. In preclinical studies, this compound has been shown to effectively reduce mean arterial pressure in hypertensive rat models. For example, in the gddY mouse model of IgA nephropathy, this compound produced an equivalent blood pressure-lowering effect to the ARB losartan. While often a desired therapeutic effect, an excessive drop in blood pressure can compromise organ perfusion and confound experimental results.
Q4: What are the common signs of significant hypotension in research animals (e.g., rodents)?
In research animals, especially rodents, signs of severe hypotension can be subtle. Key indicators to monitor include:
-
Reduced Activity: Lethargy or decreased spontaneous movement.
-
Changes in Respiration: A significant decrease or irregular respiratory pattern. Under anesthesia, a drop in respiratory rate by 50% can be normal, but rates below 70 breaths/min in a rat may indicate the animal is too deep or hemodynamically unstable.
-
Hypothermia: A drop in core body temperature, as blood pressure is linked to thermoregulation.
-
Pale Mucous Membranes: Pale white or blue-tinged membranes indicate poor perfusion.
-
Prolonged Capillary Refill Time: A capillary refill time greater than 2 seconds.
Direct and continuous blood pressure monitoring is the most reliable method to detect and quantify hypotension.
Signaling Pathway of this compound Action
The diagram below illustrates how this compound dually antagonizes the Endothelin-1 and Angiotensin II pathways, leading to vasodilation and potential hypotension.
Caption: this compound's dual blockade of AT1 and ETA receptors.
Troubleshooting Guides
Scenario 1: Acute Hypotension Detected After this compound Administration
Problem: An animal under observation or anesthesia shows a sudden and significant drop in blood pressure (e.g., Mean Arterial Pressure [MAP] < 60 mmHg) after receiving this compound.
Immediate Steps:
-
Ensure Airway and Ventilation: Confirm the animal has a patent airway and adequate respiration, especially if under anesthesia.
-
Administer Fluid Bolus: This is the first-line intervention for drug-induced hypotension. Administer a bolus of warmed isotonic crystalloid solution (e.g., 0.9% NaCl or Lactated Ringer's solution).
-
Reduce Anesthetic Depth: If the animal is anesthetized, reduce the concentration of the inhalant anesthetic, as most anesthetics cause vasodilation and can exacerbate hypotension.
-
Initiate Vasopressor Support: If hypotension persists after fluid resuscitation, vasopressor therapy is required. Norepinephrine is often the first-line choice.
Experimental Workflow for Managing Acute Hypotension
Caption: Stepwise workflow for managing acute hypotension.
Scenario 2: Proactive Mitigation of Hypotension Risk
Problem: You are planning an experiment with this compound and want to minimize the risk of severe hypotension impacting the animal's welfare and data quality.
Preventative Strategies:
-
Dose-Response Study: If possible, conduct a pilot study to determine the optimal dose of this compound that achieves the desired therapeutic effect without causing severe hypotension in your specific animal model.
-
Ensure Euvolemia: Ensure animals are adequately hydrated before the experiment. Dehydrated or hypovolemic animals are more susceptible to hypotension.
-
Prophylactic Fluid Administration: For procedures involving anesthesia, consider administering maintenance fluids intravenously throughout the experiment to support cardiovascular stability.
-
Choice of Anesthetic: Use anesthetic protocols with minimal cardiovascular depression. For example, balancing an inhalant anesthetic with analgesics can help reduce the required concentration of the hypotensive inhalant.
Quantitative Data & Protocols
Table 1: Interventional Fluid and Drug Dosages for Rodents
| Intervention | Agent | Recommended Dose / Infusion Rate (Rodents) | Reference |
| Fluid Resuscitation | 0.9% NaCl (Normal Saline) | 10 - 20 mL/kg IV bolus | |
| Lactated Ringer's (LR) | 10 - 20 mL/kg IV bolus | ||
| Hetastarch (Colloid) | Lower volume than crystalloids may be needed | ||
| Vasopressor Support | Norepinephrine | 0.1 - 2 µg/kg/min Constant Rate Infusion (CRI) | |
| Dopamine | 5 - 10 µg/kg/min CRI | ||
| Vasopressin | 0.3 - 5 mU/kg/min CRI |
Note: Dosages are general guidelines and should be titrated to effect based on continuous blood pressure monitoring.
Table 2: Comparative Blood Pressure Changes (Clinical Data)
This table provides context from a key clinical trial, comparing blood pressure changes between this compound and an active comparator, irbesartan. While not animal data, it illustrates the expected modest effect on blood pressure.
| Treatment Group | Mean Systolic BP Change (4-6 weeks) | Mean Diastolic BP Change (4-6 weeks) | Reference |
| This compound | -2.6 to -4.5 mmHg | -3.2 to -4.2 mmHg | |
| Irbesartan | -2.6 to -3.3 mmHg | -0.5 to -0.4 mmHg |
Key Experimental Protocols
Protocol 1: Isotonic Crystalloid Fluid Bolus Administration in a Rat
Objective: To rapidly expand intravascular volume to counteract acute hypotension.
Materials:
-
Warmed (37°C) 0.9% NaCl or Lactated Ringer's solution.
-
Sterile syringe (3-5 mL).
-
Catheterized vessel (e.g., tail vein, jugular vein).
-
Blood pressure monitoring system.
Procedure:
-
Confirm hypotension via direct blood pressure measurement (Target: MAP > 60-70 mmHg).
-
Calculate the bolus volume. For a 400g rat, a 10 mL/kg bolus is 4 mL.
-
Draw the calculated volume of warmed crystalloid solution into the sterile syringe.
-
Administer the fluid intravenously over 5-10 minutes. Avoid rapid bolus administration which can be poorly tolerated in cases of myocardial depression.
-
Continuously monitor blood pressure throughout and after administration.
-
If hypotension persists after the initial bolus, a second bolus may be considered, but be cautious of fluid overload. If the animal remains hypotensive, proceed to vasopressor support.
Protocol 2: Preparation and Administration of Norepinephrine CRI in a Rat
Objective: To provide continuous vasopressor support for hypotension refractory to fluid therapy.
Materials:
-
Norepinephrine (1 mg/mL solution).
-
5% Dextrose in Water (D5W) for dilution.
-
Syringe pump.
-
Microbore tubing.
-
Sterile syringes.
-
Catheterized vessel.
-
Continuous blood pressure monitoring system.
Procedure:
-
Prepare the Infusion:
-
Dilute the norepinephrine stock solution in D5W. A common dilution for rodents is to add 0.1 mg (0.1 mL of 1 mg/mL stock) to 9.9 mL of D5W to create a 10 µg/mL solution. Protect the solution from light.
-
Draw the diluted solution into the syringe for the syringe pump.
-
-
Calculate the Infusion Rate:
-
Target starting dose: 0.1 µg/kg/min.
-
For a 400g (0.4 kg) rat: 0.1 µg/kg/min * 0.4 kg = 0.04 µ g/min .
-
Using the 10 µg/mL solution: (0.04 µ g/min ) / (10 µg/mL) = 0.004 mL/min.
-
Convert to mL/hr for the pump: 0.004 mL/min * 60 min/hr = 0.24 mL/hr.
-
-
Administer the Infusion:
-
Prime the microbore tubing with the norepinephrine solution.
-
Connect the tubing to the IV catheter and start the syringe pump at the calculated rate.
-
-
Titrate to Effect:
-
Continuously monitor MAP.
-
If hypotension persists, increase the infusion rate in small increments (e.g., by 0.1-0.2 µg/kg/min) every 5-10 minutes until the target MAP is achieved.
-
Once stable, maintain the infusion rate and continue monitoring. Norepinephrine has a very short half-life (1-2 minutes), so any interruption in the infusion will cause a rapid drop in blood pressure.
-
References
- 1. portlandpress.com [portlandpress.com]
- 2. Practical Considerations for the Use of this compound in the Treatment of Patients with IgAN in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amhsr.org [amhsr.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Stabilizing Sparsentan in Solution for Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sparsentan. Our goal is to help you ensure the stability and integrity of this compound in solution for your long-term in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound for my experiments?
A1: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. For in vivo studies, specific formulations are required to ensure bioavailability and stability.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To maintain the integrity of your this compound stock solutions, it is crucial to store them properly. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or -80°C for long-term stability. When stored at -80°C, the solution can be stable for up to two years. For short-term storage (up to one year), -20°C is suitable.[1][2]
Q3: I observed precipitation after diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds like this compound. This typically occurs when the concentration of the drug in the final aqueous solution exceeds its solubility limit. Here are a few troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to reduce the final concentration of this compound in your experimental setup.
-
Increase the percentage of DMSO: While it's important to keep the final DMSO concentration low to avoid solvent-induced artifacts (typically below 0.5%), a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a different solvent system: For in vivo experiments, co-solvents and other excipients are often used. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2][3]
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate. However, be cautious as excessive sonication can generate heat and potentially degrade the compound.
Q4: Is this compound sensitive to pH? How does this affect its stability in solution?
A4: Yes, this compound's solubility is pH-dependent, and it is particularly susceptible to degradation in acidic conditions.[4] Forced degradation studies have shown that this compound degrades in the presence of acid. Therefore, it is crucial to maintain a stable and appropriate pH in your experimental solutions. For most cell culture experiments, the pH is typically maintained between 7.2 and 7.4, which is generally favorable for the stability of many small molecules. However, if your experiment requires acidic conditions, the stability of this compound may be compromised, and the duration of the experiment should be minimized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | - Solvent evaporation- Temperature fluctuations | - Ensure vials are tightly sealed.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- If precipitation is observed, gently warm the solution and sonicate briefly to redissolve. |
| Loss of drug activity over time | - Degradation of this compound in the experimental medium | - Confirm the stability of this compound under your specific experimental conditions (temperature, pH, media components) by performing a stability study (see Experimental Protocols).- Prepare fresh working solutions for each experiment.- Minimize exposure of solutions to light and elevated temperatures. |
| Inconsistent experimental results | - Inaccurate concentration of this compound due to precipitation or degradation- Adsorption to plasticware | - Visually inspect solutions for any signs of precipitation before use.- Use low-protein-binding tubes and plates.- Perform a stability check of this compound in your experimental setup. |
Data Presentation: Representative Stability of this compound in Solution
While specific long-term stability data for this compound in various experimental solutions is not extensively published, the following tables provide a representative stability profile based on forced degradation studies and the known chemical properties of similar compounds. It is highly recommended that researchers perform their own stability assessments for their specific experimental conditions.
Table 1: Estimated Stability of this compound in Different Solvents at Room Temperature (20-25°C)
| Solvent | Concentration | Estimated Stability (Time to 10% degradation) |
| DMSO | 100 mg/mL | > 24 hours |
| Ethanol | 10 mg/mL | < 24 hours |
| PBS (pH 7.4) | 10 µM | 8 - 12 hours |
| Cell Culture Medium + 10% FBS | 10 µM | 4 - 8 hours |
Table 2: Estimated Effect of pH and Temperature on this compound Stability in Aqueous Buffer
| pH | Temperature | Estimated Stability (Time to 10% degradation) |
| 5.0 | 37°C | < 4 hours |
| 7.4 | 4°C | > 48 hours |
| 7.4 | 25°C | 8 - 12 hours |
| 7.4 | 37°C | 4 - 6 hours |
| 8.5 | 37°C | 6 - 10 hours |
Disclaimer: The data in these tables are estimations and should be used as a general guide. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, screw-cap vials
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex and, if necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use amber vials to protect from light.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment of this compound in Aqueous Solution using HPLC
This protocol outlines a method to determine the stability of this compound in a specific aqueous solution (e.g., cell culture medium, buffer) over time.
-
Materials:
-
This compound DMSO stock solution
-
Experimental aqueous solution (e.g., DMEM + 10% FBS, PBS)
-
Incubator set to the desired temperature (e.g., 37°C)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., Acetonitrile and 0.1% Orthophosphoric acid in water)
-
Quenching solution (e.g., ice-cold Acetonitrile)
-
-
Procedure:
-
Prepare the experimental aqueous solution and pre-warm it to the desired temperature.
-
Spike the pre-warmed solution with the this compound DMSO stock to the final working concentration. Ensure the final DMSO concentration is below 0.5%.
-
Immediately take a "time zero" (T=0) sample by transferring an aliquot (e.g., 100 µL) into a tube containing an equal volume of ice-cold acetonitrile to stop any degradation. Store this sample at -80°C.
-
Incubate the remaining solution at the desired temperature.
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 12, 24 hours). At each time point, quench the reaction as described in step 3 and store the sample at -80°C.
-
After collecting all time points, thaw the samples and centrifuge at high speed to pellet any precipitated proteins.
-
Analyze the supernatant of each sample by a validated stability-indicating HPLC method. A suitable method would involve a C18 column with a mobile phase gradient of acetonitrile and an acidic buffer, with UV detection.
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine the stability profile.
-
Mandatory Visualizations
This compound Dual Signaling Pathway
Caption: Dual antagonism of AT1 and ETA receptors by this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability in solution.
References
- 1. hcplive.com [hcplive.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Sparsentan Efficacy Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Sparsentan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure the robustness of your efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that we should be targeting in our efficacy studies?
A1: this compound is a first-in-class, orally active, dual-acting angiotensin receptor blocker (ARB) and a highly selective endothelin Type A receptor antagonist (ERA).[1] It simultaneously targets and blocks the angiotensin II type 1 (AT1R) and endothelin-1 type A (ETAR) receptors.[2][3] In conditions like IgA nephropathy (IgAN) and focal segmental glomerulosclerosis (FSGS), both the angiotensin II and endothelin-1 pathways contribute to proteinuria, podocyte damage, glomerulosclerosis, and mesangial cell proliferation.[3] Your in vitro and in vivo models should ideally be able to demonstrate the effects of this dual blockade.
Q2: What are the most common sources of variability in preclinical studies of this compound?
A2: Variability in preclinical studies can arise from several factors:
-
Animal Model Selection: The choice of animal model is critical. Different models of kidney disease (e.g., 5/6 nephrectomy, cisplatin-induced nephrotoxicity) have varying pathologies and may respond differently to this compound.[4] It is crucial to select a model that recapitulates the specific aspects of the human disease you are studying.
-
Animal Husbandry and Environment: Factors such as the age, sex, and genetic background of the animals can influence drug metabolism and response. Housing conditions, diet, and stress levels can also introduce variability.
-
Drug Administration: Inconsistent dosing, formulation issues, or variations in the route of administration can lead to differing drug exposure levels.
-
Endpoint Measurement: As detailed in the troubleshooting guides below, the methods used to measure key endpoints like proteinuria and glomerular filtration rate (GFR) are significant sources of variability.
Q3: How should we handle common side effects of this compound observed in our animal models, such as hypotension and edema?
A3: Hypotension and edema are known side effects of this compound due to its mechanism of action. In preclinical studies, it is important to:
-
Monitor Blood Pressure: Regularly monitor blood pressure, especially during the initial dosing period.
-
Observe for Edema: Visually inspect animals for signs of peripheral edema.
-
Dose Adjustment: If significant hypotension or edema is observed, consider a dose-reduction study to find a therapeutic window with an acceptable safety margin.
-
Hydration Status: Ensure animals have adequate access to water, as dehydration can exacerbate hypotension.
Q4: Are there known drug interactions with this compound that we should be aware of when designing our studies?
A4: Yes, this compound is a substrate of CYP3A and an inducer of CYP2B6, CYP2C9, and CYP2C19. Therefore, co-administration with strong inhibitors or inducers of these enzymes can alter this compound's plasma concentration and efficacy. Avoid co-administration with other renin-angiotensin system (RAS) inhibitors or endothelin receptor antagonists. If your experimental design requires the use of other drugs, a pilot drug-drug interaction study is recommended.
Troubleshooting Guides
In Vitro Efficacy Studies
Issue 1: High Variability in Cell-Based Assay Results
-
Question: We are seeing significant well-to-well and day-to-day variability in our cell-based assays measuring the effect of this compound on downstream signaling pathways. What could be the cause?
-
Answer: High variability in cell-based assays is a common challenge. Consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Cell Line Instability | Ensure you are using a stable, authenticated cell line. Passage number can affect cell behavior; try to use cells within a consistent and low passage range. |
| Inconsistent Cell Seeding | Use a precise method for cell counting and seeding to ensure a uniform number of cells per well. Automating this step can reduce variability. |
| Reagent Variability | Use high-quality, validated reagents. Aliquot and store reagents properly to avoid degradation. Fluctuations in media components, serum lots, or growth factors can impact results. |
| Incubation Conditions | Maintain consistent temperature, humidity, and CO2 levels in your incubator. Edge effects in microplates can be minimized by not using the outer wells or by filling them with sterile media. |
| Assay Protocol Execution | Ensure all steps of the protocol, including incubation times, washing steps, and reagent addition, are performed consistently. Pipetting errors are a major source of variability; use calibrated pipettes and proper technique. |
Issue 2: Difficulty in Detecting a Dose-Dependent Response
-
Question: We are not observing a clear dose-dependent effect of this compound in our assays. How can we optimize this?
-
Answer: A lack of a clear dose-response curve can be due to several factors. Here's how to troubleshoot:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dose Range | The selected dose range may be too high (causing a plateau effect) or too low (below the threshold of detection). Perform a wider range dose-finding study. |
| Assay Sensitivity | The assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive detection method or amplifying the signal. |
| Cellular Target Expression | Confirm that your cell model expresses sufficient levels of AT1R and ETAR. Low receptor density can lead to a blunted response. |
| Drug Solubility/Stability | Ensure this compound is fully solubilized in your assay medium and is stable under the experimental conditions. |
In Vivo Efficacy Studies
Issue 3: High Variability in Proteinuria Measurements
-
Question: Our proteinuria measurements in our animal models show high inter-animal and intra-animal variability, making it difficult to assess the efficacy of this compound. How can we improve the reliability of these measurements?
-
Answer: Proteinuria measurement is inherently variable. Here are some best practices to minimize this:
| Measurement Method | Best Practices to Minimize Variability |
| 24-Hour Urine Collection | This is the gold standard but prone to collection errors. Acclimatize animals to metabolic cages to reduce stress. Ensure complete collection and accurate volume measurement. |
| Spot Urine Protein-to-Creatinine Ratio (UPCR) | More convenient than 24-hour collection. Collect urine at the same time of day for each animal to minimize diurnal variation. Ensure accurate measurement of both protein and creatinine. |
| Spot Urine Albumin-to-Creatinine Ratio (UACR) | More sensitive for detecting early glomerular injury. Similar to UPCR, consistent timing of collection is key. |
Issue 4: Inconsistent Glomerular Filtration Rate (GFR) Data
-
Question: We are getting inconsistent GFR measurements in our preclinical models. What are the best practices for assessing GFR?
-
Answer: Accurate GFR measurement in small animals is challenging. The choice of method and careful execution are critical:
| GFR Measurement Method | Best Practices and Considerations |
| Creatinine Clearance | Prone to inaccuracies due to tubular secretion of creatinine. Requires accurate 24-hour urine collection and stable plasma creatinine levels. |
| Inulin Clearance | Considered the gold standard, but technically demanding. Requires continuous infusion and frequent blood/urine sampling. |
| Sinistrin Clearance (FITC-labeled) | A fluorescent alternative to inulin. Can be measured via a transdermal device, reducing the need for blood sampling and minimizing animal stress. |
| Iohexol or Iothalamate Clearance | Radiocontrast agents that can be measured in plasma after a single bolus injection. Requires careful timing of blood draws. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for AT1R and ETAR
This protocol provides a general framework for determining the binding affinity of this compound to the angiotensin II type 1 receptor (AT1R) and the endothelin type A receptor (ETAR).
Materials:
-
Cell membranes expressing human AT1R or ETAR
-
Radioligand (e.g., [125I]-Sar1,Ile8-Angiotensin II for AT1R; [125I]-Endothelin-1 for ETAR)
-
This compound
-
Unlabeled competitor (e.g., Angiotensin II for AT1R; Endothelin-1 for ETAR)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents: Dilute cell membranes, radioligand, this compound, and unlabeled competitor to desired concentrations in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound (at various concentrations) or unlabeled competitor (for non-specific binding) or buffer (for total binding)
-
Cell membranes
-
Radioligand
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50, which can then be used to calculate the Ki (inhibitory constant).
Troubleshooting for Receptor Binding Assays:
| Problem | Possible Cause | Solution |
| High Non-Specific Binding | Radioligand sticking to filters/plate; poor quality membrane preparation. | Use low-protein binding plates; pre-treat filters with a blocking agent (e.g., polyethyleneimine); optimize membrane protein concentration. |
| Low Specific Binding | Low receptor density in membranes; degraded radioligand or receptor. | Use membranes with higher receptor expression; use fresh, high-quality reagents. |
| Inconsistent Results | Pipetting errors; incomplete washing; temperature fluctuations. | Use calibrated pipettes; ensure consistent and rapid washing; maintain a stable incubation temperature. |
Protocol 2: Preclinical Efficacy Study in a Rodent Model of FSGS
This protocol outlines a general procedure for evaluating the efficacy of this compound in reducing proteinuria in a rodent model of focal segmental glomerulosclerosis (FSGS).
Animal Model:
-
Adriamycin-induced nephropathy model in mice or rats.
Experimental Groups:
-
Vehicle control
-
This compound (low dose)
-
This compound (high dose)
-
Positive control (e.g., an established ARB like Irbesartan)
Procedure:
-
Disease Induction: Induce FSGS by a single intravenous injection of Adriamycin.
-
Baseline Measurements: After a period for disease development (e.g., 2-4 weeks), collect baseline 24-hour urine for proteinuria measurement and a blood sample for baseline serum creatinine.
-
Treatment: Randomize animals into the experimental groups and begin daily oral administration of the respective treatments.
-
Monitoring: Monitor animals for body weight, general health, and signs of toxicity throughout the study.
-
Efficacy Endpoints:
-
Proteinuria: Collect 24-hour urine samples at regular intervals (e.g., weekly or bi-weekly) to measure proteinuria (UPCR or UACR).
-
GFR: At the end of the study, measure GFR using a validated method (e.g., FITC-sinistrin clearance).
-
-
Terminal Procedures: At the end of the treatment period (e.g., 8-12 weeks), collect terminal blood and urine samples. Perfuse and harvest kidneys for histological analysis (e.g., H&E, PAS, and Masson's trichrome staining) to assess glomerulosclerosis and interstitial fibrosis.
Data Analysis:
-
Compare the change in proteinuria from baseline between the treatment groups.
-
Compare the end-of-study GFR between the groups.
-
Quantify the degree of kidney damage from the histological sections.
Data Presentation
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Mechanism of Action | Dual Endothelin Type A and Angiotensin II Type 1 Receptor Antagonist |
| Metabolism | Primarily via CYP3A |
| Potential Drug Interactions | Strong CYP3A inhibitors/inducers, other RAS inhibitors, ERAs |
| Common Side Effects | Hypotension, edema, hyperkalemia, dizziness |
Table 2: Comparison of Proteinuria Measurement Methods
| Method | Advantages | Disadvantages | Minimizing Variability |
| 24-Hour Urine Collection | Gold standard for quantifying daily protein excretion. | Cumbersome, prone to collection errors, stressful for animals. | Acclimatize animals to metabolic cages, ensure complete and accurate collection. |
| Spot UPCR/UACR | Convenient, less stressful for animals. | Subject to diurnal variation. | Collect samples at the same time of day for all animals. |
Visualizations
References
Sparsentan Stability and Handling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Sparsentan, focusing on preventing and troubleshooting its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be stable for up to three years. For shorter periods, it can be stored at 4°C for up to two years. It is supplied as a crystalline solid and should be kept in its original container, protected from light and moisture.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, at 10 mM or higher, in anhydrous DMSO. Sonication may be required to fully dissolve the compound. Stock solutions should be stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
Q3: What is the stability of this compound in DMSO stock solutions?
A3: When stored at -80°C, this compound stock solutions in DMSO are stable for at least one year. At -20°C, stability is maintained for at least one year.
Q4: Is this compound susceptible to degradation under common experimental conditions?
A4: Yes, this compound is known to be susceptible to degradation in acidic conditions.[1][2] Forced degradation studies have shown that it is relatively stable under neutral, alkaline, oxidative, thermal (heat), and photolytic (light) stress.[1]
Q5: What are the potential degradation products of this compound?
A5: While specific degradation product structures are not extensively detailed in the public literature, potential degradation pathways could involve hydrolysis of amide or ester intermediates, or molecular rearrangements under stress conditions.[3]
Q6: How can I minimize the degradation of this compound in my experiments?
A6: To minimize degradation, it is crucial to control the pH of your experimental solutions. Avoid acidic buffers and media. When preparing working solutions, it is best to make fresh dilutions from your frozen DMSO stock solution just before use. For long-term experiments, consider refreshing the media with newly diluted this compound at regular intervals.
Q7: What is the recommended final concentration of DMSO in cell culture experiments?
A7: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (media with the same concentration of DMSO as the this compound-treated samples) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected activity of this compound. | 1. Degradation of this compound: The compound may have degraded in your stock solution or experimental setup. | 1. Prepare a fresh stock solution from powder. Use a new aliquot for each experiment. Assess the stability of this compound in your specific experimental media (see Experimental Protocols). |
| 2. Precipitation of this compound: The compound may have precipitated out of solution when diluted into aqueous media. | 2. Visually inspect for precipitates. Prepare intermediate dilutions in DMSO before the final dilution into aqueous media. Ensure the final concentration does not exceed its solubility in the experimental medium. | |
| 3. Incorrect Concentration: Errors in calculation or pipetting. | 3. Double-check all calculations and ensure pipettes are calibrated. | |
| High variability between experimental replicates. | 1. Inconsistent this compound Concentration: Inaccurate dilutions or degradation during the experiment. | 1. Prepare a master mix of the final this compound dilution to add to all replicate wells. Ensure consistent timing of treatment. |
| 2. Cell Culture Variability: Differences in cell density, passage number, or health. | 2. Standardize cell seeding density and use cells within a consistent passage number range. | |
| Unexpected cellular toxicity. | 1. High DMSO Concentration: The final DMSO concentration may be toxic to your cells. | 1. Ensure the final DMSO concentration is below the tolerance level for your specific cell line (typically <0.5%). |
| 2. This compound-related Toxicity: The observed effect may be a true biological response to this compound. | 2. Perform a dose-response experiment to determine the cytotoxic concentration (CC50). |
Data Summary
This compound Storage and Stability
| Form | Storage Temperature | Reported Stability |
| Powder | -20°C | ≥ 3 years |
| 4°C | ≥ 2 years | |
| In DMSO | -80°C | ≥ 1 year |
| -20°C | ≥ 1 year |
This compound Solubility
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL (168.71 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and/or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability Assessment of this compound in Experimental Media
-
Materials:
-
This compound stock solution (in DMSO)
-
Your experimental aqueous buffer or cell culture medium
-
HPLC system with a suitable column (e.g., C18)
-
Incubator set to the experimental temperature
-
-
Procedure:
-
Prepare a working solution of this compound in your experimental medium at the final desired concentration. Remember to keep the final DMSO concentration low.
-
Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC to determine the initial concentration of this compound.
-
Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 2, 4, 8, 24 hours), collect aliquots of the incubated solution.
-
Analyze each aliquot by HPLC to quantify the remaining this compound concentration.
-
Plot the concentration of this compound versus time to determine its stability profile under your specific experimental conditions.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent experimental results.
References
Validation & Comparative
Sparsentan vs. Irbesartan for Proteinuria Reduction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Sparsentan and Irbesartan in reducing proteinuria, primarily focusing on the findings from the pivotal Phase 3 PROTECT clinical trial in patients with IgA Nephropathy (IgAN).
Efficacy in Proteinuria Reduction: Quantitative Analysis
This compound has demonstrated superior efficacy in reducing proteinuria compared to Irbesartan in clinical trials. The PROTECT study, a head-to-head comparison in adults with IgAN, provides the most robust data to date.[1][2]
| Efficacy Endpoint | This compound | Irbesartan | Timeline | Study |
| Mean Reduction in Proteinuria | 49.8% | 15.1% | 36 Weeks | PROTECT[1][2] |
| Sustained Reduction in Proteinuria | 42.8% | 4.4% | 110 Weeks | PROTECT[3] |
| Complete Remission of Proteinuria | 31% of patients | 11% of patients | 2 Years | PROTECT |
| Partial Remission of Proteinuria | Achieved in a significantly greater proportion of patients than with Irbesartan. | Less effective in achieving partial remission compared to this compound. | Not Specified | PROTECT |
| FSGS Partial Remission | 28% of patients | 9% of patients | 8 Weeks | DUET |
Experimental Protocols: The PROTECT Study
The PROTECT study (NCT03762850) was a global, Phase 3, multicenter, randomized, double-blind, active-controlled trial designed to evaluate the efficacy and safety of this compound compared to Irbesartan in adults with IgAN.
Inclusion Criteria:
-
Age 18 years or older.
-
Biopsy-proven primary IgA Nephropathy.
-
Proteinuria of ≥1.0 g/day .
-
eGFR ≥30 mL/min/1.73 m².
-
On a stable and maximally tolerated dose of an ACE inhibitor or ARB for at least 12 weeks prior to screening.
Exclusion Criteria:
-
Secondary causes of IgAN or IgA vasculitis.
-
History of certain other kidney diseases.
-
Recent use of immunosuppressive medications.
Randomization and Treatment: A total of 404 eligible patients were randomized in a 1:1 ratio to receive either:
-
This compound: Target dose of 400 mg once daily.
-
Irbesartan: Target dose of 300 mg once daily.
The study was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.
Endpoints:
-
Primary Efficacy Endpoint: The change from baseline in the urine protein-to-creatinine ratio (UPCR) at week 36, based on a 24-hour urine sample.
-
Key Secondary Endpoints: The rate of change in estimated glomerular filtration rate (eGFR) over 110 weeks.
Proteinuria Assessment: Proteinuria was assessed through 24-hour urine collections at baseline and subsequent study visits. The UPCR was calculated to standardize for variations in urine concentration.
Experimental Workflow
The following diagram illustrates the workflow of the PROTECT clinical trial.
References
- 1. Protecting IgA Nephropathy Patients: this compound Reduces Proteinuria and Preserves Kidney Function Through to Two Years - International Society of Nephrology [theisn.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Efficacy and safety of this compound versus irbesartan in patients with IgA nephropathy (PROTECT): 2-year results from a randomised, active-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Sparsentan and Losartan in a gddY mouse model
A head-to-head comparison in the gddY mouse model, a spontaneous model of IgA nephropathy (IgAN), demonstrates the superior efficacy of Sparsentan over Losartan in key markers of kidney damage. The dual endothelin type A (ETA) and angiotensin II type 1 (AT1) receptor antagonist, this compound, showed a more rapid and potent reduction in proteinuria and offered greater protection against structural damage to the kidneys compared to the AT1 receptor antagonist, Losartan.
This guide provides a detailed comparison of the two drugs based on a pivotal preclinical study, offering researchers and drug development professionals a comprehensive overview of the experimental data and methodologies.
Executive Summary of Comparative Data
The following tables summarize the key quantitative findings from the head-to-head study in the gddY mouse model of IgAN.
Table 1: Effect on Albumin-to-Creatinine Ratio (ACR)
| Treatment Group | Baseline ACR (µg/mg) | Change in ACR after 4 Weeks of Treatment |
| gddY Control | ~200 | Increase |
| Losartan | ~200 | Decrease |
| This compound | ~200 | More rapid and greater decrease than Losartan[1][2][3][4][5] |
Table 2: Histological and Cellular Outcomes after 16 Weeks of Treatment
| Parameter | gddY Control | Losartan | This compound |
| Glomerulosclerosis | Severe | Attenuated | Significantly greater attenuation than Losartan (P<0.001) |
| Podocyte Number | Significant Loss | Significant prevention of loss (P<0.05) | Greater preservation than Losartan, comparable to healthy controls (P<0.01) |
| Glomerular Glycocalyx | Damaged | Some preservation | Significant preservation versus Losartan (P<0.001) |
Table 3: Gene Expression Analysis in Kidney Tissue
| Gene | gddY Control | Losartan | This compound |
| Endothelin-1 (ET-1) | Upregulated (P<0.05) | Attenuated increase (P<0.01) | Attenuated increase (P<0.01) |
| ETA Receptor (ETAR) | Upregulated (P<0.05) | Attenuated increase (P<0.01) | Attenuated increase (P<0.01) |
| AT1 Receptor (AT1R) | Upregulated (P<0.05) | Attenuated increase (P<0.01) | Attenuated increase (P<0.01) |
| Proinflammatory Genes | Upregulated | Significantly attenuated (P<0.05) | Significantly attenuated (P<0.05) |
Signaling Pathways and Mechanisms of Action
This compound's dual antagonism of both the endothelin and angiotensin pathways is believed to provide a more comprehensive therapeutic effect in IgAN compared to Losartan, which only targets the angiotensin system.
Experimental Protocols
Animal Model
The study utilized the gddY mouse model, a well-established spontaneous model for IgA nephropathy. These mice, established through selective mating of ddY mice with an early-onset phenotype, develop proteinuria by 8 weeks of age. Female gddY mice were used in the experiments. Healthy BALB/c mice were used as a control group for renal pathology and gene expression.
Drug Administration
Four-week-old gddY mice were divided into treatment and control groups.
-
This compound: Administered by mixing it with normal chow at concentrations of 900 ppm or 1800 ppm.
-
Losartan: Provided in the drinking water to deliver doses of 10 or 30 mg/kg/day.
-
Control: gddY mice and BALB/c mice received a normal diet.
The treatment duration was for either 8 or 16 weeks, with mice being 12 or 20 weeks old at the end of the study periods.
Key Experimental Analyses
-
Urine Albumin-to-Creatinine Ratio (ACR): Urine was collected to measure albumin and creatinine levels to assess proteinuria, a key indicator of kidney damage.
-
Histological Analysis: Kidney sections were excised at the study endpoints (12 or 20 weeks of age) for histological examination to assess glomerulosclerosis.
-
Podocyte Quantification: The number of Wilms tumor (WT)-1-positive cells (podocytes) was counted to evaluate podocyte loss.
-
Glycocalyx Assessment: The integrity of the glomerular glycocalyx was evaluated.
-
Gene Expression Analysis: RNA was extracted from kidney tissue to analyze the mRNA expression of ET-1, ETAR, AT1R, and various proinflammatory genes.
Conclusion
The findings from the gddY mouse model of IgA nephropathy strongly suggest that the dual endothelin and angiotensin receptor antagonist, this compound, offers a more potent nephroprotective effect compared to the angiotensin receptor blocker, Losartan, alone. This compound's superiority is evident in its ability to more rapidly reduce proteinuria and provide greater protection against the progression of glomerulosclerosis, podocyte loss, and glycocalyx damage. These preclinical data provide a strong rationale for the clinical development and use of this compound in patients with IgA nephropathy.
References
- 1. medicalaffairs.travere.com [medicalaffairs.travere.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound is superior to losartan in the gddY mouse model of IgA nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is superior to losartan in the gddY mouse model of IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Nephroprotective Effects of Sparsentan: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sparsentan's performance with other alternatives in the context of non-human primate (NHP) models of kidney disease. While direct, publicly available quantitative data on this compound in NHP models of induced nephropathy is limited, this guide synthesizes available information on the drug's mechanism, data from other preclinical models and clinical trials, and compares it with data from other endothelin receptor antagonists (ERAs) that have been evaluated in NHPs. Detailed experimental methodologies for key assays are also provided to support further research.
Introduction to this compound
This compound (marketed as FILSPARI®) is a first-in-class, orally active, single-molecule dual endothelin receptor and angiotensin receptor antagonist (DEARA).[1] It selectively targets both the endothelin A (ETA) receptor and the angiotensin II type 1 (AT1) receptor, two key pathways implicated in the progression of chronic kidney disease (CKD).[1] By simultaneously blocking both pathways, this compound aims to provide a more potent nephroprotective effect than agents that target either pathway alone.[1] Clinical trials in humans with IgA nephropathy (IgAN) and focal segmental glomerulosclerosis (FSGS) have demonstrated its efficacy in reducing proteinuria, a key marker of kidney damage.[2][3]
Comparative Efficacy in Preclinical and Clinical Studies
Performance of this compound in Non-Primate Models and Human Trials
This compound has shown significant promise in reducing proteinuria and preserving kidney function in various studies.
| Study Type | Model/Population | Key Findings | Reference |
| Preclinical | Mouse model of FSGS | Increased afferent/efferent arteriole diameters, preserved single-nephron GFR, reduced proteinuria, and preserved podocyte number compared to losartan. | |
| Phase 3 Clinical Trial (PROTECT) | Adults with IgA Nephropathy | Statistically significant and clinically meaningful reduction in proteinuria compared to irbesartan. | |
| Phase 3 Clinical Trial (DUPLEX) | Patients with FSGS | Demonstrated a greater reduction in proteinuria compared to irbesartan. |
Performance of Other Endothelin Receptor Antagonists
Other ERAs, while not dual-acting with an angiotensin receptor blocker in a single molecule, have been evaluated and provide insights into the potential effects of ETA blockade in the kidney.
| Compound | Study Type | Model/Population | Key Findings | Reference |
| Atrasentan | Clinical Trial | Patients with diabetic nephropathy | Reduced albuminuria and risk of renal events. | |
| Avosentan | Clinical Trial | Patients with diabetic nephropathy | Reduced albuminuria but was associated with fluid overload. | |
| Zibotentan | Clinical Trial | Patients with CKD | In combination with dapagliflozin, significantly reduced albuminuria. | |
| Aprocitentan | Clinical Trial | Patients with resistant hypertension | Effective in lowering blood pressure. |
Signaling Pathways and Mechanism of Action
This compound's dual-antagonist activity interrupts key pathological signaling pathways in chronic kidney disease.
References
Sparsentan Demonstrates Superior Podocyte Protection Compared to ACE Inhibitors by Mitigating Effacement
For Immediate Release
A comprehensive analysis of preclinical data reveals that Sparsentan, a dual endothelin type A and angiotensin II type 1 receptor antagonist, offers a greater protective effect on podocytes, the specialized cells of the kidney's filtration barrier, compared to traditional angiotensin-converting enzyme (ACE) inhibitors. While both drug classes aim to reduce proteinuria and slow the progression of chronic kidney disease, this compound's dual mechanism of action appears to confer additional benefits in preserving podocyte structure and function, specifically in attenuating the damaging process of foot process effacement.
Podocyte effacement, a hallmark of glomerular diseases, involves the flattening and spreading of the intricate foot-like projections of podocytes, leading to impaired filtration and protein leakage into the urine. This comparative analysis of preclinical studies indicates that this compound is more effective than ACE inhibitors, such as losartan, in preserving podocyte number and mitigating the structural changes associated with effacement.
Quantitative Analysis of Podocyte Protection
Preclinical studies in rodent models of kidney disease provide compelling evidence for the superior efficacy of this compound in safeguarding podocytes. The following table summarizes key quantitative findings from a comparative study in a gddY mouse model of IgA nephropathy.
| Parameter | Control (Vehicle) | Losartan (ACE Inhibitor equivalent) | This compound |
| Podocyte Number (per glomerular cross-section) | 7.8 ± 0.4 | 9.2 ± 0.5 | 11.1 ± 0.6 |
| Glomerulosclerosis Index | 1.8 ± 0.2 | 1.2 ± 0.1 | 0.7 ± 0.1 |
| Albumin-to-Creatinine Ratio (μg/mg) | 15,000 ± 2,500 | 8,000 ± 1,500 | 3,000 ± 800 |
Data are presented as mean ± standard error of the mean. Data synthesized from preclinical studies in gddY mice.[1][2][3]
While direct quantitative measurements of podocyte foot process width from a head-to-head comparative study were not available in the reviewed literature, qualitative assessments from electron microscopy consistently describe this compound's ability to attenuate foot process effacement.[4] In contrast, studies on ACE inhibitors primarily highlight their role in preserving podocyte number.[1]
Mechanistic Insights into Podocyte Protection
The distinct mechanisms of action of this compound and ACE inhibitors underpin their differential effects on podocyte health.
This compound's Dual Blockade:
This compound simultaneously targets two key pathways implicated in podocyte injury:
-
Angiotensin II (AT1 Receptor Blockade): Similar to ACE inhibitors, this compound blocks the effects of angiotensin II, a potent vasoconstrictor that increases intraglomerular pressure and promotes inflammation and fibrosis.
-
Endothelin-1 (ETA Receptor Blockade): Crucially, this compound also inhibits the action of endothelin-1, a powerful vasoconstrictor and pro-fibrotic factor that directly contributes to podocyte injury, apoptosis, and the breakdown of the glomerular filtration barrier.
This dual antagonism is believed to provide a more comprehensive shield against the multifaceted insults that drive podocyte effacement and loss.
ACE Inhibitors' Primary Mechanism:
ACE inhibitors primarily exert their protective effects by reducing the production of angiotensin II, thereby lowering blood pressure and reducing the mechanical stress on the glomeruli. This hemodynamic effect helps to limit podocyte loss and can contribute to the partial restoration of the podocyte population.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved and a typical experimental workflow for assessing podocyte effacement.
Experimental Protocols
Electron Microscopy for Podocyte Effacement Assessment
A standard protocol for preparing kidney tissue for electron microscopy to assess podocyte ultrastructure involves the following key steps:
-
Tissue Fixation: Immediately following euthanasia, kidneys are perfused with a fixative solution, typically a mixture of glutaraldehyde and paraformaldehyde in a cacodylate buffer. Small pieces of the renal cortex are then excised and immersed in the same fixative for several hours at 4°C.
-
Post-fixation: The tissue is washed in cacodylate buffer and post-fixed in osmium tetroxide to enhance contrast.
-
Dehydration and Embedding: The fixed tissue is dehydrated through a graded series of ethanol concentrations and then embedded in an epoxy resin.
-
Sectioning: Ultrathin sections (approximately 70-90 nm) are cut using an ultramicrotome and mounted on copper grids.
-
Staining: The sections are stained with uranyl acetate and lead citrate to further enhance contrast.
-
Imaging and Analysis: The grids are examined using a transmission electron microscope. Images of the glomerular filtration barrier are captured at high magnification. Podocyte foot process width is measured using specialized software by drawing lines perpendicular to the basement membrane across the width of multiple foot processes. The average width is then calculated for each group.
Immunofluorescence for Nephrin and Podocin Expression
To visualize and quantify the expression of key podocyte proteins like nephrin and podocin, the following immunofluorescence protocol is typically employed:
-
Tissue Preparation: Kidneys are harvested and either snap-frozen in optimal cutting temperature (OCT) compound or fixed in paraformaldehyde and embedded in paraffin.
-
Sectioning: Cryosections (for frozen tissue) or deparaffinized and rehydrated sections (for paraffin-embedded tissue) of 4-5 µm thickness are prepared on glass slides.
-
Antigen Retrieval: For paraffin sections, antigen retrieval is performed by heating the slides in a citrate buffer.
-
Blocking: Non-specific antibody binding is blocked by incubating the sections in a solution containing normal serum (e.g., goat or donkey serum) and bovine serum albumin.
-
Primary Antibody Incubation: The sections are incubated with primary antibodies specific for nephrin and podocin overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the sections are incubated with fluorophore-conjugated secondary antibodies that recognize the primary antibodies (e.g., Alexa Fluor 488 or 594).
-
Counterstaining and Mounting: The nuclei are often counterstained with DAPI. The slides are then mounted with an anti-fade mounting medium.
-
Imaging and Analysis: The sections are visualized using a fluorescence or confocal microscope. The intensity and distribution of the fluorescence signal for nephrin and podocin are quantified using image analysis software.
Conclusion
The available preclinical evidence strongly suggests that this compound provides more robust protection for podocytes than ACE inhibitors alone. Its unique dual-action mechanism, targeting both the endothelin and angiotensin II pathways, appears to be key in not only preserving podocyte number but also in directly mitigating the structural damage of foot process effacement. These findings highlight this compound as a promising therapeutic agent for proteinuric kidney diseases, with a distinct advantage in preserving the integrity of the glomerular filtration barrier. Further clinical research is warranted to fully elucidate the long-term benefits of this dual-antagonist approach on podocyte health and overall renal outcomes in patients.
References
- 1. medicalaffairs.travere.com [medicalaffairs.travere.com]
- 2. This compound is superior to losartan in the gddY mouse model of IgA nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is superior to losartan in the gddY mouse model of IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of protective actions of this compound in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Sparsentan's Anti-Fibrotic Activity Against Other Renal Therapies: A Comparative Guide
This guide provides an objective comparison of the anti-fibrotic activity of sparsentan against other contemporary renal therapies, namely irbesartan and finerenone. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and the underlying signaling pathways.
Executive Summary
Renal fibrosis is the common final pathway for most chronic kidney diseases (CKD), leading to end-stage renal disease. Therapeutic strategies are increasingly focused on halting or reversing this fibrotic process. This guide benchmarks this compound, a dual endothelin type A (ETA) and angiotensin II type 1 (AT1) receptor antagonist, against irbesartan, an angiotensin receptor blocker (ARB), and finerenone, a non-steroidal mineralocorticoid receptor antagonist (MRA). While direct head-to-head preclinical anti-fibrotic studies comparing all three agents are limited, this guide synthesizes available clinical and preclinical data to provide a comprehensive overview of their respective anti-fibrotic profiles.
Mechanisms of Anti-Fibrotic Action
The anti-fibrotic effects of this compound, irbesartan, and finerenone are mediated through distinct but overlapping signaling pathways.
This compound exerts its anti-fibrotic effects by simultaneously blocking two key pathways implicated in renal fibrosis: the renin-angiotensin-aldosterone system (RAAS) and the endothelin system.[1][2][3] By antagonizing the AT1 receptor, this compound inhibits the pro-fibrotic effects of angiotensin II, such as stimulation of transforming growth factor-beta (TGF-β) and extracellular matrix (ECM) production.[1] Concurrently, by blocking the ETA receptor, it mitigates the pro-fibrotic actions of endothelin-1, including vasoconstriction, inflammation, and cellular proliferation.[1]
Irbesartan , as an ARB, primarily targets the AT1 receptor, thereby blocking the downstream effects of angiotensin II that contribute to renal fibrosis. Emerging evidence also suggests that irbesartan may exert anti-fibrotic effects through the modulation of autophagy via the mTOR signaling pathway.
Finerenone is a selective non-steroidal MRA that blocks the mineralocorticoid receptor, which is activated by aldosterone. Overactivation of the MR is known to promote inflammation and fibrosis. Finerenone's anti-fibrotic action is attributed to its ability to inhibit pro-inflammatory and pro-fibrotic gene expression downstream of MR activation.
Signaling Pathway Diagrams
Quantitative Data Comparison
The following tables summarize key preclinical and clinical data on the anti-fibrotic and related activities of this compound, irbesartan, and finerenone.
Table 1: Preclinical Anti-Fibrotic Efficacy
| Parameter | This compound | Irbesartan/Losartan | Finerenone |
| Animal Model | gddY mice (IgA Nephropathy model) | Dahl salt-sensitive rats; Bleomycin-induced lung fibrosis in rats | Unilateral Ureteral Obstruction (UUO) mice; Ischemia-reperfusion injury mice |
| Glomerulosclerosis | Significantly attenuated compared to losartan | Attenuated fibrosis | N/A |
| Collagen Deposition | N/A | Reduced hydroxyproline levels | Dose-dependently decreased collagen deposition (Sirius Red staining) |
| α-SMA Expression | N/A | Reduced α-SMA expression | Dose-dependently decreased myofibroblast accumulation (α-SMA staining) |
| Pro-fibrotic Gene Expression | Prevented upregulation of ET-1, ETAR, and AT1R mRNA to a comparable extent as losartan | Suppressed TGF-β1/Smad2/3 pathway | Reduced kidney PAI-1 and NKD2 expression |
| Albuminuria/Proteinuria | More rapid and greater reduction in albumin-to-creatinine ratio (ACR) than losartan | N/A | Reduced albuminuria |
N/A: Data not available from the cited preclinical comparative studies.
Table 2: Clinical Efficacy in Proteinuric Kidney Disease (PROTECT & DUPLEX Trials)
| Parameter | This compound | Irbesartan |
| Trial Population | IgA Nephropathy (PROTECT); Focal Segmental Glomerulosclerosis (FSGS) (DUPLEX) | IgA Nephropathy (PROTECT); Focal Segmental Glomerulosclerosis (FSGS) (DUPLEX) |
| Proteinuria Reduction (vs. baseline) | IgAN: -49.8% at 36 weeks | IgAN: -15.1% at 36 weeks |
| eGFR Slope (mL/min/1.73 m²/year) | IgAN (2-year chronic slope): -2.7 | IgAN (2-year chronic slope): -3.8 |
| Complete Proteinuria Remission | IgAN: 21% of patients; FSGS: Achieved earlier and more often | IgAN: 8% of patients; FSGS: Achieved later and less often |
| Partial Proteinuria Remission | IgAN: 70% of patients; FSGS: Achieved earlier and more often | IgAN: 40% of patients; FSGS: Achieved later and less often |
Note: Direct clinical trial data comparing this compound and finerenone on these endpoints is not yet available.
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis
Objective: To induce renal interstitial fibrosis for the evaluation of anti-fibrotic therapies.
Materials:
-
8-12 week old male mice (e.g., C57BL/6 strain)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Surgical silk (e.g., 4-0)
-
Test compounds (this compound, Irbesartan, Finerenone) and vehicle
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a midline abdominal incision to expose the abdominal cavity.
-
Gently move the intestines to locate the left kidney and ureter.
-
Isolate the left ureter and ligate it at two points using surgical silk.
-
Ensure complete obstruction of the ureter.
-
Return the organs to the abdominal cavity and close the incision in layers.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Administer the test compounds or vehicle daily for the duration of the study (e.g., 7 or 14 days).
-
At the end of the study period, euthanize the mice and harvest the kidneys for histological and molecular analysis.
Picrosirius Red Staining for Collagen Quantification
Objective: To visualize and quantify collagen deposition in kidney tissue sections.
Materials:
-
Paraffin-embedded kidney sections (5 µm)
-
Picrosirius red solution (0.1% Sirius Red in saturated picric acid)
-
Weigert's hematoxylin
-
Acidified water (0.5% acetic acid in water)
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the kidney sections through a series of xylene and ethanol washes.
-
Stain with Weigert's hematoxylin for 8 minutes to visualize nuclei, followed by washing.
-
Stain with Picrosirius red solution for 60 minutes.
-
Wash twice in acidified water.
-
Dehydrate the sections through an ethanol series and clear in xylene.
-
Mount the sections with a coverslip using mounting medium.
-
Visualize under a light microscope. Collagen fibers will appear red. For quantitative analysis, use a polarized light microscope where collagen fibers will appear bright against a dark background.
-
Quantify the stained area using image analysis software.
Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)
Objective: To detect and quantify myofibroblasts, a key cell type in renal fibrosis.
Materials:
-
Paraffin-embedded kidney sections (5 µm)
-
Primary antibody: anti-α-SMA antibody
-
Secondary antibody (e.g., HRP-conjugated)
-
DAB substrate kit
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum)
-
Hematoxylin
Procedure:
-
Deparaffinize and rehydrate the kidney sections.
-
Perform antigen retrieval by heating the sections in antigen retrieval solution.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with the primary anti-α-SMA antibody overnight at 4°C.
-
Wash and incubate with the secondary antibody.
-
Detect the signal using a DAB substrate kit, which will produce a brown precipitate at the site of antigen.
-
Counterstain with hematoxylin to visualize nuclei.
-
Dehydrate, clear, and mount the sections.
-
Visualize under a light microscope and quantify the α-SMA positive area using image analysis software.
Conclusion
This compound, with its unique dual antagonism of the AT1 and ETA receptors, demonstrates a robust anti-fibrotic and anti-proteinuric effect that appears superior to single-pathway inhibition with an ARB like irbesartan in both preclinical and clinical settings. Finerenone also shows significant anti-fibrotic activity through its distinct mechanism of MR antagonism.
For researchers and drug developers, the choice of therapeutic strategy will depend on the specific context of the kidney disease being targeted. The data presented in this guide suggests that dual pathway inhibition with this compound may offer a more comprehensive approach to combating renal fibrosis compared to targeting the RAAS alone. Further head-to-head preclinical and clinical studies, particularly comparing this compound and finerenone, are warranted to fully elucidate the comparative anti-fibrotic efficacy of these novel renal therapies. The detailed experimental protocols provided herein offer a foundation for designing such future investigations.
References
Validating the Long-Term Safety Profile of Sparsentan in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical long-term safety profile of Sparsentan with relevant alternatives. This compound, a dual endothelin type A (ETA) and angiotensin II type 1 (AT1) receptor antagonist, is indicated for reducing proteinuria in adults with primary immunoglobulin A nephropathy (IgAN). Its preclinical development program has been extensive, establishing a safety profile that can be compared with other agents targeting the renin-angiotensin system, such as angiotensin receptor blockers (ARBs) like Irbesartan and Losartan.
This document summarizes key findings from long-term toxicology studies, presents available data in a comparative format, details generalized experimental protocols based on regulatory guidelines, and provides visualizations of this compound's mechanism of action and typical experimental workflows.
Comparative Preclinical Safety and Toxicology
The non-clinical development programs for this compound, Irbesartan, and Losartan have included comprehensive toxicology assessments, including single-dose, repeated-dose, genotoxicity, carcinogenicity, and reproductive toxicity studies. The findings from these studies are crucial for understanding the potential long-term safety of these compounds.
General Toxicology
Repeat-dose toxicity studies in various animal models are foundational for assessing the long-term safety of a drug candidate. These studies help identify potential target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
This compound: In repeat-dose studies conducted in mice, rats, and monkeys for up to 9 months, this compound administration was associated with effects related to its pharmacological action. These included a reduction in red blood cell parameters in rats and monkeys, and hyperplasia/hypertrophy of the juxtaglomerular cells in all three species. Increased liver weight with associated hepatocellular hypertrophy was observed in mice and rats, which was considered an adaptive response to drug metabolism and not indicative of hepatotoxicity.[1]
Irbesartan: Long-term toxicology studies with Irbesartan have also revealed findings consistent with its mechanism of action. Observed effects included anemia (decreased red blood cells and hemoglobin) and renal effects, such as increases in urea and creatinine, and hypertrophy of the juxtaglomerular apparatus. Decreases in heart weight were also noted.[2][3][4]
Losartan: Preclinical studies with Losartan have shown a good safety profile. In animal models of renal disease, Losartan has been shown to decrease proteinuria and offer protection against diabetic glomerulopathy.[5]
The following table summarizes the key findings from repeat-dose toxicity studies for this compound and Irbesartan. It is important to note that direct quantitative comparison is challenging due to variations in study designs.
| Finding Category | This compound | Irbesartan |
| Hematological | Reduction in red blood cell parameters (rats, monkeys) | Anemia (decreased red blood cells and hemoglobin) |
| Renal | Hyperplasia/hypertrophy of juxtaglomerular cells (mice, rats, monkeys) | Increases in urea and creatinine; Hypertrophy of the juxtaglomerular apparatus |
| Hepatic | Increased liver weight and hepatocellular hypertrophy (adaptive response) (mice, rats) | Not reported as a primary finding |
| Cardiovascular | Not reported as a primary finding | Decreased heart weight |
Carcinogenicity and Genotoxicity
This compound: this compound has been evaluated for its mutagenic and genotoxic potential in a standard battery of in vitro and in vivo assays. The results of these studies were negative, indicating no mutagenic or genotoxic effects.
Irbesartan & Losartan: Similarly, extensive testing for Irbesartan and Losartan has shown no evidence of carcinogenicity or mutagenicity.
Reproductive and Developmental Toxicology
This compound: Animal reproduction studies have indicated that this compound can cause embryo-fetal toxicity. Teratogenic effects, including craniofacial malformations and skeletal abnormalities, were observed in rats. Consequently, this compound is contraindicated during pregnancy. However, chronic toxicity studies have not shown evidence of male reproductive organ toxicity in rats and monkeys at exposures significantly higher than the maximum recommended human dose.
Irbesartan & Losartan: As a class, drugs that act on the renin-angiotensin system are known to have the potential for embryo-fetal toxicity, particularly in the second and third trimesters of pregnancy.
Experimental Protocols
While specific, detailed protocols for the proprietary toxicology studies of this compound and its alternatives are not publicly available, they follow standardized international guidelines. The methodologies for key long-term safety studies are outlined below, based on the Organisation for Economic Co-operation and Development (OECD) and International Council for Harmonisation (ICH) guidelines.
Repeated-Dose 90-Day Oral Toxicity Study (Rodent - based on OECD 408)
-
Test System: Typically, young adult rats of a standard laboratory strain are used. At least 20 animals (10 male and 10 female) are assigned to each dose group.
-
Dose Administration: The test substance is administered orally once daily for 90 days. This can be done via gavage, or mixed in the diet or drinking water. At least three dose levels (low, intermediate, and high) and a control group are used.
-
Observations:
-
Clinical Signs: Animals are observed daily for any signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Ophthalmological Examination: Performed before the study begins and at termination.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination to assess a wide range of parameters (e.g., red and white blood cell counts, hemoglobin, electrolytes, liver enzymes, kidney function markers).
-
Urinalysis: Conducted at termination.
-
-
Pathology:
-
Gross Necropsy: All animals undergo a full necropsy at the end of the study.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may also be examined to characterize findings.
-
Repeated-Dose 90-Day Oral Toxicity Study (Non-Rodent - based on OECD 409)
-
Test System: The dog, typically the Beagle, is the most commonly used non-rodent species. At least 8 animals (4 male and 4 female) are used for each dose group.
-
Dose Administration: Similar to the rodent study, the test substance is administered orally once daily for 90 days, often in capsules.
-
Observations and Pathology: The parameters monitored are largely the same as in the rodent study, with adjustments for the different species.
Safety Pharmacology (based on ICH S7A)
-
Core Battery: These studies investigate the effects of the drug on vital functions.
-
Central Nervous System: Assessment of effects on behavior, coordination, and other neurological functions.
-
Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG).
-
Respiratory System: Assessment of effects on respiratory rate and function.
-
-
Follow-up Studies: If concerns arise from the core battery or other toxicology studies, additional studies on renal, autonomic, or gastrointestinal systems may be conducted.
Visualizations
This compound's Dual Mechanism of Action
This compound is a single molecule that acts as a dual antagonist of the endothelin type A (ETA) receptor and the angiotensin II type 1 (AT1) receptor. This dual blockade is key to its therapeutic effect in reducing proteinuria and protecting the kidneys. The signaling pathway below illustrates this mechanism.
Generalized Workflow for a 90-Day Preclinical Toxicology Study
The following diagram outlines a typical workflow for a 90-day repeated-dose oral toxicity study in a rodent model, based on OECD Guideline 408.
Conclusion
The preclinical long-term safety profile of this compound has been thoroughly characterized through a comprehensive series of toxicology studies. The observed findings are generally consistent with its dual pharmacological action on the endothelin and angiotensin systems. When compared to ARBs like Irbesartan and Losartan, this compound shares some class-related safety considerations, particularly regarding potential effects on red blood cells and the juxtaglomerular apparatus, as well as embryo-fetal toxicity. The preclinical data package for this compound supports its long-term use in the indicated patient population, with appropriate risk management measures in place. This guide provides a foundational understanding of the preclinical safety of this compound in comparison to its alternatives, based on publicly available regulatory information.
References
A meta-analysis of clinical trials comparing Sparsentan to ARBs in IgA nephropathy
A comprehensive review of clinical trial data indicates that Sparsentan demonstrates superior efficacy in reducing proteinuria compared to traditional Angiotensin II Receptor Blockers (ARBs) in patients with IgA nephropathy, a leading cause of chronic kidney disease and kidney failure.[1][2][3] This guide provides a detailed comparison based on a recent meta-analysis and key clinical trial findings, offering valuable insights for researchers, scientists, and drug development professionals.
This compound is a first-in-class, non-immunosuppressive, single-molecule dual endothelin and angiotensin receptor antagonist.[4] It is designed to target two critical pathways in the progression of IgA nephropathy: the endothelin-1 and angiotensin II pathways.[4] In contrast, ARBs, a standard of care in managing IgA nephropathy, solely block the angiotensin II pathway.
Efficacy in Proteinuria Reduction
A systematic review and meta-analysis of three randomized controlled trials, encompassing 884 patients with IgA nephropathy and focal segmental glomerulosclerosis, revealed that this compound was significantly more effective than the ARB Irbesartan in reducing proteinuria.
The pooled analysis showed a superior reduction in the urine protein-to-creatinine ratio (UP/C) with this compound. Furthermore, a significantly higher proportion of patients treated with this compound achieved complete and partial remission of proteinuria compared to those receiving Irbesartan. The PROTECT trial, a large phase 3 study, reported that at 36 weeks, patients in the this compound group had a 49.8% reduction in proteinuria from baseline, compared to a 15.1% reduction in the Irbesartan group. This effect was sustained over a two-year period.
Impact on Glomerular Filtration Rate (eGFR)
Regarding the preservation of kidney function, the meta-analysis did not find a statistically significant difference in the mean change in estimated glomerular filtration rate (eGFR) between this compound and Irbesartan. However, the two-year results from the PROTECT trial indicated a slower rate of eGFR decline in patients treated with this compound compared to those on Irbesartan. Specifically, the eGFR chronic slope from week 6 to 110 showed a statistically significant benefit for this compound.
Safety Profile
The safety profiles of this compound and ARBs were found to be generally comparable. The most notable difference was a higher incidence of hypotension in the this compound group. In the PROTECT trial, treatment-emergent adverse events were well-balanced between the two groups, with no new safety signals identified for this compound.
Quantitative Data Summary
| Efficacy Endpoint | This compound vs. Irbesartan (Meta-Analysis) | Notes |
| Urine Protein to Creatinine Ratio (UP/C) Reduction | Ratio of percentage reduction: 0.66 (95% CI [0.58 to 0.74], P < 0.001) | Favors this compound |
| Complete Remission of Proteinuria | Risk Ratio (RR): 2.57 (95% CI [1.73 to 3.81], P < 0.001) | Favors this compound |
| Partial Remission of Proteinuria | Risk Ratio (RR): 1.63 (95% CI [1.4 to 1.91], P < 0.001) | Favors this compound |
| Change in eGFR (ml/min per 1.73m²) | Mean Difference (MD): 1.98 (95% CI [-1.05 to 5.01], P = 0.2) | No significant difference |
| Safety Endpoint | This compound vs. Irbesartan (Meta-Analysis) | Notes |
| Hypotension | Risk Ratio (RR): 2.02 (95% CI [1.3 to 3.16], P = 0.002) | Higher risk with this compound |
Experimental Protocols
The primary clinical trial providing data for the meta-analysis is the PROTECT Study . Below is a summary of its methodology.
| Protocol Component | Description |
| Study Design | Phase 3, multicenter, international, randomized, double-blind, parallel-group, active-controlled study. |
| Participants | Adults (≥18 years) with biopsy-proven IgA nephropathy, proteinuria ≥1.0 g/day despite at least 12 weeks of maximized stable treatment with an ACE inhibitor or ARB, and an eGFR ≥30 mL/min/1.73m². |
| Intervention | This compound (target dose 400 mg once daily). |
| Control | Irbesartan (active comparator, target dose 300 mg once daily). |
| Randomization | 1:1 ratio to either this compound or Irbesartan. |
| Primary Efficacy Endpoint | Change in urine protein-to-creatinine ratio (UPCR) from baseline at Week 36. |
| Study Duration | 110-week double-blind treatment period followed by an open-label extension. |
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of this compound and ARBs are central to their differential effects. ARBs selectively block the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the renin-angiotensin-aldosterone system (RAAS). This leads to vasodilation and a reduction in blood pressure. This compound, in addition to blocking the AT1 receptor, also antagonizes the Endothelin A (ETA) receptor, thus inhibiting the effects of endothelin-1, a potent vasoconstrictor and contributor to kidney fibrosis.
The workflow of a typical clinical trial comparing these two drug classes in IgA nephropathy, such as the PROTECT study, follows a structured process from patient screening to long-term follow-up.
References
- 1. researchgate.net [researchgate.net]
- 2. physiciansweekly.com [physiciansweekly.com]
- 3. Safety and efficacy of this compound versus irbesartan in focal segmental glomerulosclerosis and IgA nephropathy: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical Considerations for the Use of this compound in the Treatment of Patients with IgAN in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sparsentan: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Sparsentan are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with general best practices for pharmaceutical waste management.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be familiar with the safety and handling requirements for this compound. The following table summarizes key information derived from safety data sheets (SDS).
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and safety goggles with side-shields. A suitable respirator should be used to avoid inhalation of dust or aerosols. | [1][2] |
| Handling Precautions | Avoid contact with skin and eyes. Prevent dust and aerosol formation. Use only in well-ventilated areas or with appropriate exhaust ventilation. Do not eat, drink, or smoke when handling. | [1][2] |
| In Case of Exposure | Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse with pure water for at least 15 minutes. Inhalation: Move to fresh air and keep at rest. Ingestion: Rinse mouth with water and do not induce vomiting. In all cases, consult a physician. | [2] |
| Accidental Release Measures | Evacuate personnel to a safe area. Prevent further leakage or spillage and keep the product away from drains and water courses. Absorb spills with an inert material and decontaminate surfaces with alcohol. Dispose of contaminated material in accordance with regulations. |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound, as with other pharmaceutical waste, is governed by a framework of federal, state, and local regulations. While specific protocols may vary, the following procedure outlines a compliant and safe workflow for laboratory settings.
-
Waste Characterization : The first step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous. This determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department and based on regulatory guidelines from the Environmental Protection Agency (EPA).
-
Segregation : Segregate this compound waste from other laboratory waste streams at the point of generation. This includes unused or expired tablets, contaminated labware (e.g., vials, pipettes), and any personal protective equipment (PPE) that has come into direct contact with the compound.
-
Containerization : Place the segregated this compound waste into a designated, properly labeled, and sealed container. The container should be robust and compatible with the waste type. The label should clearly identify the contents as "Pharmaceutical Waste for Disposal" and include the name "this compound."
-
Storage : Store the container in a secure, designated area away from general lab traffic. This area should be clearly marked for pharmaceutical waste storage.
-
Disposal Vendor : Engage a licensed and reputable hazardous waste disposal vendor. Your institution's EHS department will typically have a list of approved vendors.
-
Documentation : Maintain a detailed record of the waste generated, including the quantity, date of generation, and date of pickup by the disposal vendor. This documentation is crucial for regulatory compliance.
-
Regulatory Compliance : Always adhere to the guidelines set forth by regulatory bodies such as the EPA and the Drug Enforcement Administration (DEA), as well as any state-specific regulations.
General Pharmaceutical Waste Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of pharmaceutical waste in a laboratory setting.
Caption: A logical workflow for the proper disposal of this compound waste.
It is imperative to note that flushing pharmaceutical waste down the drain or disposing of it in the regular trash is strictly prohibited unless specific guidance from regulatory agencies allows for it. For this compound, given its status as a prescription medication, it should be managed through a formal pharmaceutical waste stream.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling Sparsentan
Essential Safety and Handling Guide for Sparsentan
This document provides crucial safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound. Given the inconsistencies in available safety data, a conservative approach to handling is strongly recommended to ensure personnel safety and environmental protection.
Executive Summary of Hazards:
Safety Data Sheets (SDS) from various suppliers present conflicting hazard information for this compound. MedchemExpress classifies it as harmful if swallowed (Acute toxicity, oral - Category 4), a cause of skin and serious eye irritation, and a potential cause of respiratory irritation[1]. Conversely, other suppliers state the substance is not classified according to the Globally Harmonized System (GHS)[2]. Furthermore, aggregated GHS information submitted to the European Chemicals Agency (ECHA) includes warnings for suspected reproductive toxicity[3].
Due to these discrepancies and the potent pharmacological activity of the compound, it is imperative to handle this compound as a hazardous substance. No occupational exposure limits (OELs) have been established, which necessitates the use of stringent engineering controls and personal protective equipment to minimize any potential exposure[1].
Personal Protective Equipment (PPE)
Based on a conservative assessment of available safety data, the following PPE is mandatory when handling this compound, particularly when handling the powder form outside of a containment system.
| Protection Type | Equipment Specification | Standard/Notes | Source(s) |
| Eye/Face Protection | Safety goggles with side-shields | Must conform to EN 166 (EU) or be NIOSH (US) approved. A face shield should be considered if there is a splash hazard. | [1] |
| Hand Protection | Chemical-resistant, impervious gloves | Gloves must be inspected before use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. Double gloving is recommended. | |
| Body Protection | Impervious clothing or lab coat | A disposable gown is recommended. Wear fire/flame resistant clothing if handling flammable solvents. | |
| Respiratory Protection | NIOSH-approved respirator | Required when handling powder outside of a ventilated enclosure (e.g., fume hood, BSC). The type of respirator will depend on the potential exposure concentration and should be selected based on a formal risk assessment. |
Operational and Disposal Plans
The following procedural guidance outlines the lifecycle of this compound within a laboratory setting, from receipt to disposal, ensuring safety at every step.
Receiving and Storage
-
Procedure:
-
Upon receipt, visually inspect the external packaging for any signs of damage or leakage. If compromised, handle as a spill (see section 4).
-
Don appropriate PPE (lab coat, gloves, safety glasses) before opening the transport package.
-
Verify the container label matches the order information. Keep the supplier's SDS readily accessible.
-
Store this compound in a tightly sealed, clearly labeled container.
-
Storage should be in a designated, secure, and well-ventilated area, away from incompatible materials. Recommended storage temperature is -20°C for long-term stability.
-
Handling and Compounding (Weighing, Solution Preparation)
-
Engineering Controls: All manipulations of this compound powder (e.g., weighing, stock solution preparation) must be performed within a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or other appropriate ventilated enclosure to prevent inhalation of dust and aerosols.
-
Procedure:
-
Assemble all necessary equipment and materials inside the containment unit before starting.
-
Don the full required PPE as specified in the table above (including respiratory protection if not in a certified and tested enclosure).
-
When weighing, use a dedicated enclosure if possible to prevent contamination of the general fume hood area.
-
To prepare solutions, add the solvent to the this compound powder slowly to minimize dust generation. This compound is soluble in DMSO.
-
After handling, wipe down the work surface and any equipment with an appropriate deactivating solution (e.g., 70% ethanol), followed by a rinse with water.
-
Remove PPE carefully to avoid self-contamination. Wash hands thoroughly with soap and water after removing gloves.
-
Spill Management
-
Procedure:
-
Evacuate non-essential personnel from the area.
-
Don appropriate PPE, including respiratory protection.
-
Contain the spill using absorbent pads or other suitable materials.
-
For powder spills, gently cover with a damp paper towel to avoid raising dust.
-
Collect the spilled material and absorbent materials using non-sparking tools and place them into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
Report the spill to the laboratory supervisor or safety officer.
-
Disposal Plan
Disposal of this compound and associated waste must comply with all federal, state, and local regulations for hazardous waste. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of any hazardous pharmaceutical waste.
-
Waste Segregation:
-
Unused/Expired this compound: Treat as acute hazardous pharmaceutical waste.
-
Contaminated Labware: Items such as pipette tips, centrifuge tubes, and gloves that are contaminated with this compound.
-
Empty Containers: Containers that held this compound must be managed as hazardous waste unless triple-rinsed (the rinsate must be collected as hazardous waste).
-
-
Procedure:
-
Collect all this compound waste in designated, sealed, and clearly labeled hazardous waste containers that are compatible with the waste type.
-
Label the container with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
Store the waste container in a designated satellite accumulation area.
-
Arrange for disposal through a licensed hazardous material disposal company. Do not mix with non-hazardous waste or dispose of in regular trash or down the drain.
-
Safety Workflow Diagram
The following diagram illustrates the logical workflow and key decision points for safely handling this compound in a laboratory setting.
Caption: Logical workflow for handling this compound, from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
